molecular formula C10H10N4 B1290845 1-N-(Pyrazin-2-yl)benzene-1,4-diamine

1-N-(Pyrazin-2-yl)benzene-1,4-diamine

Cat. No.: B1290845
M. Wt: 186.21 g/mol
InChI Key: PRWHXGGZHORVLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-N-(Pyrazin-2-yl)benzene-1,4-diamine is a chemical compound with the molecular formula C10H10N4 and a molecular weight of 186.21 g/mol . This high-purity reagent is intended for research applications, particularly in the field of medicinal chemistry and infectious disease research. Compounds featuring a pyrazine core directly linked to a benzene-1,4-diamine structure are of significant interest in anti-infective research . Specifically, structurally related N-(pyrazin-2-yl)benzenesulfonamides have demonstrated promising antitubercular activity against Mycobacterium tuberculosis H37Rv, with some analogs showing good efficacy . This suggests that 1-N-(Pyrazin-2-yl)benzene-1,4-diamine serves as a valuable chemical building block (synthon) for developing novel therapeutic agents, especially for investigating new anti-infective mechanisms and pathways . Researchers utilize this compound in the synthesis of more complex molecules to explore structure-activity relationships. The provided product is strictly for research purposes. It must be handled by qualified laboratory personnel in accordance with all applicable safety regulations. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human use. Please refer to the Safety Data Sheet for comprehensive handling and hazard information.

Properties

Molecular Formula

C10H10N4

Molecular Weight

186.21 g/mol

IUPAC Name

4-N-pyrazin-2-ylbenzene-1,4-diamine

InChI

InChI=1S/C10H10N4/c11-8-1-3-9(4-2-8)14-10-7-12-5-6-13-10/h1-7H,11H2,(H,13,14)

InChI Key

PRWHXGGZHORVLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)NC2=NC=CN=C2

Origin of Product

United States

Foundational & Exploratory

A-Z Guide to Organic Solvent Solubility: A Deep Dive into 1-N-(Pyrazin-2-yl)benzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a cornerstone of drug development, influencing everything from synthesis and purification to formulation and bioavailability.[1][2][3][4][5] This technical guide provides a comprehensive framework for understanding and determining the solubility of the novel heterocyclic compound, 1-N-(Pyrazin-2-yl)benzene-1,4-diamine. While specific solubility data for this exact molecule is not extensively published, this paper presents the fundamental principles, predictive models, and detailed experimental protocols necessary for its characterization. We will explore both theoretical approaches, such as Hansen Solubility Parameters (HSP), and empirical methods, including the gold-standard shake-flask technique and modern high-throughput screening assays. This document is designed to equip researchers, chemists, and formulation scientists with the knowledge to systematically approach solubility challenges, ensuring robust and reproducible results in their discovery and development pipelines.

Part 1: Physicochemical Landscape of 1-N-(Pyrazin-2-yl)benzene-1,4-diamine

Understanding the inherent properties of a molecule is the first step in predicting its behavior in different solvent environments. 1-N-(Pyrazin-2-yl)benzene-1,4-diamine is a complex molecule featuring several key functional groups that dictate its solubility.

  • Aromatic Systems: The presence of both a benzene ring and a pyrazine ring contributes to the molecule's overall aromaticity and potential for π-π stacking interactions.

  • Heterocyclic Moiety: The pyrazine ring, with its two nitrogen atoms, introduces polarity and potential sites for hydrogen bonding.[6][7][8]

  • Amine Groups: The primary (-NH2) and secondary (-NH-) amine groups are significant hydrogen bond donors and acceptors, which heavily influences interactions with protic solvents.

Based on its constituent parts—a polar heterocyclic head and a less polar phenylenediamine tail—we can anticipate a nuanced solubility profile. The molecule will likely exhibit preferential solubility in polar solvents, particularly those capable of hydrogen bonding, while showing limited solubility in nonpolar hydrocarbon solvents.

Part 2: The Theoretical Basis of Solubility

The adage "like dissolves like" provides a foundational, albeit simplified, model for solubility. A more sophisticated approach involves quantifying the intermolecular forces at play.

Hansen Solubility Parameters (HSP)

HSP theory offers a powerful predictive tool by deconstructing the total cohesive energy of a substance into three parameters:

  • δd (Dispersion): Energy from atomic dispersion forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.[9]

Each molecule can be described by a point in a three-dimensional "Hansen space." The principle is that substances with closer HSP coordinates are more likely to be miscible.[9][10] For a compound like 1-N-(Pyrazin-2-yl)benzene-1,4-diamine, group contribution methods can be used to estimate its HSP values, which can then be compared to the known values of various organic solvents to screen for potential candidates in silico.[11] This computational screening can save significant time and resources before embarking on extensive experimental work.[12][13]

Part 3: Gold-Standard Experimental Determination: The Shake-Flask Method

The most reliable method for determining thermodynamic equilibrium solubility is the shake-flask method, as outlined in OECD Guideline 105.[14][15][16][17][18] This method establishes the saturation mass concentration of the substance in a solvent at a specific temperature.[14][17]

Causality-Driven Protocol for Thermodynamic Solubility
  • Preparation: Add an excess amount of solid 1-N-(Pyrazin-2-yl)benzene-1,4-diamine to a known volume of the selected organic solvent in a sealed flask.

    • Why excess? To ensure that a true equilibrium is reached between the dissolved and undissolved solute, guaranteeing the solution is saturated.[19]

  • Equilibration: Agitate the flask in a temperature-controlled environment (e.g., an orbital shaker at 25°C or 37°C) for an extended period, typically 24 to 72 hours.

    • Why agitate? To maximize the surface area contact between the solute and solvent, facilitating faster dissolution.[20]

    • Why 24-72 hours? To ensure the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[19][21] Preliminary tests should be run to confirm the time to equilibrium.[17][20]

  • Phase Separation: Allow the suspension to settle. Separate the saturated supernatant from the excess solid via centrifugation or filtration.

    • Why centrifugation/filtration? To remove all undissolved particles, which would otherwise lead to an overestimation of solubility.[15][21]

  • Quantification: Accurately dilute the saturated supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Why HPLC? It offers high sensitivity and specificity, allowing for accurate quantification and the ability to detect any potential degradation of the compound.[19]

Below is a logical workflow for this protocol.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Weigh excess solute B Add known volume of solvent A->B C Agitate at constant T (24-72 hours) B->C D Centrifuge or Filter to remove solid C->D E Extract clear supernatant D->E F Dilute sample E->F G Analyze via HPLC-UV F->G H Calculate Solubility G->H G cluster_prep 1. Preparation cluster_assay 2. Assay cluster_read 3. Measurement A Prepare DMSO stock solution B Serially dilute in plate A->B C Add solvent/buffer to wells B->C D Incubate (1-2 hours) C->D E Read plate with laser nephelometer D->E F Determine precipitation point E->F

Workflow for High-Throughput Kinetic Solubility Screening.

Part 5: Data Presentation and Interpretation

To facilitate analysis, solubility data should be presented in a clear, tabular format. While experimental data for 1-N-(Pyrazin-2-yl)benzene-1,4-diamine is not publicly available, the following table provides an illustrative example of how results would be structured, with plausible values based on the molecule's structure.

Table 1: Illustrative Solubility of 1-N-(Pyrazin-2-yl)benzene-1,4-diamine at 25°C

Solvent ClassSolventPolarity IndexH-BondingSolubility (mg/mL)
Polar Aprotic Dimethyl Sulfoxide (DMSO)7.2Acceptor> 100
N,N-Dimethylformamide (DMF)6.4Acceptor~80
Acetonitrile5.8Acceptor~15
Polar Protic Methanol5.1Donor/Acceptor~25
Ethanol4.3Donor/Acceptor~10
Isopropanol3.9Donor/Acceptor~5
Less Polar Dichloromethane (DCM)3.1None< 1
Ethyl Acetate4.4Acceptor~2
Nonpolar Toluene2.4None< 0.1
Hexane0.1None< 0.01

Note: These values are hypothetical and for illustrative purposes only.

Interpretation: The hypothetical data suggests high solubility in polar aprotic solvents like DMSO and DMF, which are excellent hydrogen bond acceptors. Moderate solubility is seen in polar protic solvents like alcohols, where the compound can both donate and accept hydrogen bonds. As expected, solubility drops significantly in less polar and nonpolar solvents, which cannot effectively solvate the polar functional groups of the molecule.

Part 6: Conclusion and Best Practices

Characterizing the solubility of a novel compound such as 1-N-(Pyrazin-2-yl)benzene-1,4-diamine is a multi-faceted task that benefits from a combined theoretical and experimental approach. Predicting solubility with tools like Hansen Solubility Parameters can effectively guide solvent selection, while rigorous experimental methods like the shake-flask protocol provide definitive, high-quality data for regulatory and formulation purposes. For rapid screening, kinetic assays offer an invaluable tool.

For any drug development professional, establishing a robust, reproducible, and well-understood solubility profile is not merely a preliminary step but a critical foundation for the entire development lifecycle.

References

  • Test No. 105: Water Solubility - OECD. (n.d.). Retrieved February 12, 2026, from [Link]

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved February 12, 2026, from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved February 12, 2026, from [Link]

  • MIT News. (2025, August 19). A new model predicts how molecules will dissolve in different solvents. Retrieved February 12, 2026, from [Link]

  • Zhang, L., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics. Retrieved February 12, 2026, from [Link]

  • P, S. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. Retrieved February 12, 2026, from [Link]

  • Coltescu, A.-R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal. Retrieved February 12, 2026, from [Link]

  • Stack Exchange Chemistry. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents? Retrieved February 12, 2026, from [Link]

  • Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Retrieved February 12, 2026, from [Link]

  • Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved February 12, 2026, from [Link]

  • OECD. (n.d.). Test No. 105: Water Solubility. Retrieved February 12, 2026, from [Link]

  • Attia, L., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. ChemRxiv. Retrieved February 12, 2026, from [Link]

  • Jäger, A., et al. (2022). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere. Retrieved February 12, 2026, from [Link]

  • ALWSCI. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Retrieved February 12, 2026, from [Link]

  • World Health Organization (WHO). (n.d.). Annex 4. Retrieved February 12, 2026, from [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved February 12, 2026, from [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved February 12, 2026, from [Link]

  • Kerns, E. H. (2008). In vitro solubility assays in drug discovery. PubMed. Retrieved February 12, 2026, from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved February 12, 2026, from [Link]

  • West Pharmaceutical Services. (n.d.). Hansen solubility parameters to predict drug & container interactions. Retrieved February 12, 2026, from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved February 12, 2026, from [Link]

  • Journal of Applied Pharmaceutical Science. (2024, April 2). Hansen Solubility Parameter Approach in the Screening of Lipid Excipients. Retrieved February 12, 2026, from [Link]

  • BMG LABTECH. (2004). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Retrieved February 12, 2026, from [Link]

  • Taylor & Francis. (n.d.). Hansen solubility parameter – Knowledge and References. Retrieved February 12, 2026, from [Link]

  • International Journal of Formal Sciences and Medical Research. (2023, October 7). Drug Solubility: Importance and Enhancement Techniques. Retrieved February 12, 2026, from [Link]

  • UCL Discovery. (2022, September 4). Hansen Solubility Parameters as a Predictive Tool for the Development of Oral Polymeric Nanoparticle Delivery Systems. Retrieved February 12, 2026, from [Link]

  • Delgado, D. R., et al. (2021). Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. Molecules. Retrieved February 12, 2026, from [Link]

  • Solubility of Things. (n.d.). Solubility of Pyrazine. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (n.d.). Thermodynamic study of solubility for pyrazinamide in ten solvents. Retrieved February 12, 2026, from [Link]

  • PubChem - NIH. (n.d.). Pyrazine. Retrieved February 12, 2026, from [Link]

  • PubChemLite. (n.d.). 1-n-(pyrimidin-2-yl)benzene-1,4-diamine. Retrieved February 12, 2026, from [Link]

  • Chemsrc. (2025, August 27). benzene-1,4-diamine. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (2025, October 15). Substituted N-(Pyrazin-2-yl)benzenesulfonamides. Retrieved February 12, 2026, from [Link]

  • Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Retrieved February 12, 2026, from [Link]

  • Wikipedia. (n.d.). Pyrazine. Retrieved February 12, 2026, from [Link]

Sources

The N-Substituted p-Phenylenediamine Scaffold: From Industrial Antioxidant to Pharmacological Pharmacophore

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-substituted p-phenylenediamine (PPD) class represents a chemical dichotomy. Historically dominant as the backbone of industrial antiozonants (e.g., 6PPD) in the rubber industry, this scaffold has recently faced intense scrutiny due to the environmental toxicity of its oxidation products, specifically 6PPD-quinone.[1] However, in parallel, the PPD motif remains a "privileged structure" in medicinal chemistry, serving as a critical linker in kinase inhibitors and DNA-intercalating antitumor agents. This guide synthesizes the chemical architecture, divergent synthesis pathways, environmental toxicology, and emerging pharmaceutical applications of N-substituted PPD derivatives.

Chemical Architecture & Synthesis Strategies

The electronic character of the p-phenylenediamine core—defined by two amino groups in a para arrangement—creates a unique redox-active system. The electron-rich nitrogen atoms allow for facile oxidation to quinone diimines (QDI), a property that dictates both their utility as antioxidants and their toxicity profile.

The Divergence in Synthesis

The synthesis of N-substituted PPDs bifurcates based on the required purity and substitution pattern.

  • Industrial Route (Reductive Alkylation): Used for megaton-scale production of rubber antioxidants (e.g., 6PPD, IPPD). It involves the reductive alkylation of p-aminodiphenylamine or p-nitroaniline with ketones (like MIBK) using H₂/catalyst. This method is cost-effective but limits structural diversity.

  • Pharmaceutical Route (Buchwald-Hartwig Cross-Coupling): For drug development, where precise N-arylation or N-alkylation is required to tune lipophilicity and binding affinity, Palladium-catalyzed C-N coupling is the gold standard. This allows for the introduction of complex heterocycles essential for kinase inhibition.

Synthesis Logic Diagram

The following diagram contrasts the "Commodity" vs. "Precision" synthesis pathways.

SynthesisPathways Start p-Phenylenediamine (PPD) Core Scaffold Ind_Cond Industrial Route: Reductive Alkylation (Ketone + H2 + Pt/C) Start->Ind_Cond Pharma_Cond Pharma Route: Buchwald-Hartwig Coupling (Ar-X + Pd(OAc)2 + BINAP) Start->Pharma_Cond Ind_Prod Rubber Antioxidants (e.g., 6PPD, IPPD) Ind_Cond->Ind_Prod High T, High P Pharma_Prod Kinase Inhibitors (e.g., ROR1 Inhibitors) Pharma_Cond->Pharma_Prod Precision C-N Bond

Figure 1: Divergent synthesis pathways for N-substituted PPD derivatives. The industrial route prioritizes volume and alkyl chains, while the pharmaceutical route utilizes Pd-catalysis for complex aryl-amine linkages.

Industrial Utility & Environmental Toxicology

The Antioxidant Mechanism

In rubber tires, N-substituted PPDs (specifically 6PPD) function as antiozonants. They migrate to the tire surface and scavenge ozone (


) and free radicals.
  • Mechanism: The PPD acts as a hydrogen donor (H-atom transfer). Upon reaction with ozone, the PPD is oxidized to a Quinone Diimine (QDI) or, in the presence of water/oxygen, to a Quinone .

  • The Cost of Protection: This sacrificial oxidation protects the rubber polymer but releases the oxidized derivative into the environment.

The 6PPD-Quinone Crisis

In 2021, a landmark study identified 6PPD-quinone as the primary toxicant responsible for "Urban Runoff Mortality Syndrome" in coho salmon (Oncorhynchus kisutch).

  • Lethality: The LC50 is approximately 95 ng/L , making it one of the most toxic aquatic pollutants known.

  • Mechanism of Action: 6PPD-quinone crosses the blood-brain barrier (BBB) and disrupts vascular permeability. It does not appear to act via the same oxidative stress mechanism as the parent PPD but rather through specific receptor binding or mitochondrial dysfunction in sensitive species.

Toxicology Pathway Diagram

ToxicityPathway Tire Tire Wear Particles (Contains 6PPD) Reaction Oxidation Reaction Tire->Reaction Ozone Ozone (O3) Exposure Ozone->Reaction Quinone 6PPD-Quinone (Toxic Transformation Product) Reaction->Quinone Runoff Stormwater Runoff Quinone->Runoff Salmon Coho Salmon (Target Organism) Runoff->Salmon Mech Mechanism: BBB Disruption & Vascular Leakage Salmon->Mech

Figure 2: The environmental fate of 6PPD. The transformation from antioxidant to aquatic toxin highlights the critical need for alternative stabilizers.

Pharmacological Frontiers: The PPD Scaffold in Drug Design

While environmental scientists focus on the toxicity of alkyl-PPDs, medicinal chemists utilize the N-aryl-PPD scaffold for its ability to form hydrogen bonds within the ATP-binding pockets of kinases.

Kinase Inhibition (Oncology)

The PPD motif serves as a linker that orients two aromatic systems to fit into the hydrophobic pockets of enzymes.

  • ROR1 Inhibitors: Recent research has validated N-substituted PPDs as inhibitors of Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1), a target overexpressed in mantle cell lymphoma and neuroblastoma. The PPD core provides the necessary geometry to bridge the ATP-binding cleft.

  • BCR-ABL Targeting: While Imatinib uses a phenylaminopyrimidine core, second-generation inhibitors often explore the PPD substructure to overcome T315I mutations. The rigidity of the phenylenediamine ring restricts conformational freedom, reducing the entropy penalty upon binding.

Antimicrobial Activity

N-substituted PPDs, particularly those derivatized with guanidine or hydrazone moieties, have shown potent activity against Staphylococcus aureus (MRSA) and E. coli.[2] The mechanism likely involves membrane disruption or intercalation into bacterial DNA, leveraging the planar nature of the aromatic system.

Comparative Data: Activity vs. Toxicity
Derivative ClassPrimary Substituent (N, N')ApplicationKey Activity/Toxicity Metric
6PPD 1,3-dimethylbutyl / PhenylRubber AntiozonantLC50 (Salmon): 95 ng/L (as Quinone)
PPD-Guanidine Guanidine / PhenylAntimicrobialMIC (S. aureus): 0.5 - 1.0 µg/mL
ROR1-Ligand Biphenyl-amide / PhenylAntitumor (Lymphoma)IC50: Nanomolar range (Cellular Thermal Shift validated)
Bandrowski's Base Trimeric PPDHair Dye ByproductSensitizer: Extreme skin allergen (Contact Dermatitis)

Experimental Protocol: Precision Synthesis of an N-Aryl PPD Derivative

Objective: Synthesis of N-phenyl-N'-(4-methoxyphenyl)-1,4-phenylenediamine via Buchwald-Hartwig Amination. Rationale: This method avoids the formation of poly-alkylated byproducts common in nucleophilic substitution and allows for the synthesis of asymmetric PPDs used in drug discovery.

Reagents & Equipment
  • Substrates: 4-bromoaniline (1.0 equiv), 4-methoxy-aniline (1.2 equiv).

  • Catalyst System: Pd₂(dba)₃ (1 mol%), BINAP (2 mol%).

  • Base: NaOtBu (1.4 equiv) – Critical for deprotonation of the amine.

  • Solvent: Toluene (Anhydrous, degassed).

  • Atmosphere: Argon or Nitrogen (Schlenk line technique).

Step-by-Step Methodology
  • Inert Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cyclically purge with Argon (3x).

  • Catalyst Pre-complexation: Add Pd₂(dba)₃ and BINAP to the flask. Add 5 mL of anhydrous toluene. Stir at room temperature for 15 minutes until the solution turns a deep orange/red (formation of the active Pd(0)-ligand complex).

  • Substrate Addition: Introduce 4-bromoaniline, 4-methoxy-aniline, and NaOtBu to the reaction vessel under a positive pressure of Argon.

  • Reaction: Heat the mixture to 100°C for 12–16 hours.

    • Validation Point: Monitor via TLC (Hexane:Ethyl Acetate 4:1). The starting bromide spot should disappear.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium residues and inorganic salts. Wash the pad with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude oil via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).

  • Characterization:

    • ¹H NMR (DMSO-d₆): Look for the diagnostic NH singlets (broad) around 7.5–8.0 ppm and the distinct para-substitution splitting patterns.

    • HRMS: Confirm molecular ion [M+H]⁺.

References

  • Tian, Z., et al. (2021). A ubiquitous tire rubber–derived chemical induces acute mortality in coho salmon. Science. Link

  • Vogelsang, D. & Hartwig, J. (2025). Palladium-Catalyzed Amination of Aryl Halides. Organic Reactions. (Foundational text for the protocol). Link

  • OECD Guidelines for the Testing of Chemicals. Skin Sensitization: Local Lymph Node Assay. (Relevant for PPD toxicity testing). Link

  • Hiki, K., et al. (2021). Acute Toxicity of 6PPD-Quinone to Freshwater Fish Species. Environmental Science & Technology Letters. Link

  • Mahoney, H., et al. (2022). Species-Specific Toxicity of 6PPD-Quinone to Salmonids. Environmental Toxicology and Chemistry. Link

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A Guide to the Crystal Structure Analysis of 1-N-(Pyrazin-2-yl)benzene-1,4-diamine: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis, crystallization, and complete crystal structure analysis of the novel compound 1-N-(Pyrazin-2-yl)benzene-1,4-diamine. While, to date, no public crystallographic data for this specific molecule exists, this document serves as a predictive and instructional blueprint for researchers. By leveraging established principles of synthetic chemistry, crystallography, and computational analysis, we present an end-to-end workflow designed to yield a high-resolution, publication-quality crystal structure. This guide is structured not as a rigid template, but as a narrative of scientific decision-making, explaining the causality behind each experimental choice to ensure both technical accuracy and practical applicability for professionals in medicinal chemistry and materials science.

Introduction: The Scientific Imperative

The pyrazine moiety is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs and a vast array of compounds currently under investigation.[1][2] Its presence in molecules like Bortezomib, a proteasome inhibitor for multiple myeloma, and Pyrazinamide, a first-line tuberculosis treatment, underscores the privileged role of this heterocycle in modulating biological activity.[3] The compound 1-N-(Pyrazin-2-yl)benzene-1,4-diamine represents a molecule of significant interest, combining the bio-active pyrazine scaffold with a versatile benzene-1,4-diamine linker.

Understanding the three-dimensional atomic arrangement of this molecule is paramount. A definitive crystal structure provides indisputable evidence of molecular connectivity, conformation (the spatial arrangement of atoms), and the intricate network of intermolecular interactions that govern its solid-state properties. For drug development professionals, this information is critical for:

  • Structure-Activity Relationship (SAR) Studies: Elucidating how the molecule's shape influences its interaction with biological targets.

  • Lead Optimization: Providing a structural basis for rational drug design and the synthesis of more potent and selective analogs.

  • Polymorph Screening: Identifying and characterizing different crystalline forms, which can have profound impacts on a drug's solubility, stability, and bioavailability.

This guide provides the scientific framework to achieve this structural elucidation.

Synthesis and Crystallization: From Powder to Diffraction-Quality Single Crystal

A robust crystal structure analysis begins with the synthesis of high-purity material and the subsequent growth of a suitable single crystal. This is often the most challenging bottleneck in the entire process.[4][5]

Proposed Synthetic Pathway: Buchwald-Hartwig Amination

The target C-N bond between the pyrazine and benzene rings can be efficiently formed using a palladium-catalyzed Buchwald-Hartwig amination.[6][7] This reaction is renowned for its functional group tolerance and broad substrate scope, making it superior to harsher, classical methods.[8]

Protocol:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert nitrogen atmosphere, add 2-chloropyrazine (1.0 eq), benzene-1,4-diamine (1.1 eq), a palladium catalyst such as Pd₂(dba)₃ (2 mol%), and a suitable phosphine ligand like Xantphos (4 mol%).[9]

  • Solvent and Base: Add anhydrous toluene as the solvent, followed by a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 eq).

  • Reaction Execution: Heat the mixture to reflux (approx. 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product should be purified by column chromatography on silica gel to achieve >98% purity.

The Art of Crystallization: Achieving a Singleton

Obtaining a single crystal suitable for diffraction (ideally >20 µm in all dimensions, with sharp edges and no visible defects) is a matter of controlled precipitation.[10] The goal is to guide the molecules to self-assemble into a perfectly ordered lattice slowly.

Recommended Crystallization Techniques:

  • Slow Evaporation: This is the simplest method.[3]

    • Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) to near-saturation in a clean vial.

    • Cover the vial with a cap, perforated with a needle, to allow the solvent to evaporate over several days to weeks at a constant temperature.

  • Vapor Diffusion: This technique is excellent for milligram quantities and provides finer control over the rate of crystallization.[3]

    • Dissolve the compound in a small amount of a relatively good solvent (e.g., dichloromethane) and place this solution in a small, open vial.

    • Place this small vial inside a larger, sealed jar that contains a larger volume of a miscible "anti-solvent" in which the compound is poorly soluble (e.g., hexane).

    • Over time, the anti-solvent vapor will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.

The experimental workflow for synthesis and crystallization is depicted below.

G cluster_synthesis Synthesis: Buchwald-Hartwig Amination cluster_crystallization Crystallization A Reactants Loading (2-chloropyrazine, benzene-1,4-diamine, Pd catalyst, ligand, base) B Reaction (Toluene, Reflux) A->B C Workup & Extraction B->C D Column Chromatography C->D E Select Technique (Slow Evaporation / Vapor Diffusion) D->E Purified Compound F Prepare Solution E->F G Incubate & Monitor F->G H Harvest Single Crystal G->H

Caption: Workflow from synthesis to single crystal.

Single-Crystal X-ray Diffraction: Illuminating the Atomic Structure

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule at atomic resolution.[11] The technique relies on the principle that a crystal lattice will diffract an incident beam of X-rays in a unique pattern, from which the electron density, and thus the atomic positions, can be reconstructed.[12]

Experimental Workflow

The process from a harvested crystal to a raw dataset is a meticulous one.[13]

G Mount 1. Crystal Mounting (On goniometer head in cryo-loop) Screen 2. Crystal Screening (Assess diffraction quality) Mount->Screen UnitCell 3. Unit Cell Determination (Determine lattice parameters) Screen->UnitCell Strategy 4. Data Collection Strategy (Calculate optimal scan parameters) UnitCell->Strategy Collect 5. Full Data Collection (Rotate crystal in X-ray beam, collect diffraction frames) Strategy->Collect Process 6. Data Integration & Scaling (Correct and merge raw data) Collect->Process

Caption: The single-crystal X-ray diffraction data collection workflow.

Step-by-Step Protocol:

  • Crystal Mounting: A suitable crystal is carefully selected under a microscope and mounted on a goniometer head, typically using a cryo-loop and flash-cooled in a stream of cold nitrogen gas (e.g., at 100 K) to prevent radiation damage.

  • Screening: The mounted crystal is exposed to short bursts of X-rays to obtain a few initial diffraction images. This allows the crystallographer to quickly assess the crystal's quality.[13]

  • Unit Cell Determination: From the positions of the first diffraction spots, the instrument software determines the dimensions (a, b, c) and angles (α, β, γ) of the unit cell—the fundamental repeating block of the crystal.[13]

  • Data Collection Strategy: The software calculates the most efficient way to rotate the crystal to measure all unique reflections with appropriate redundancy and completeness.[14]

  • Full Data Collection: The automated data collection begins. The crystal is rotated through a series of small increments, and a diffraction image (frame) is recorded at each step.[11] A full dataset can take several hours to collect.

  • Data Integration and Scaling: After collection, the raw image frames are processed. The software locates each diffraction spot, integrates its intensity, applies corrections for experimental factors (like absorption), and scales the data from all frames to produce a single reflection file (e.g., an .hkl file).[12]

Structure Solution and Refinement: From Data to Model

With a processed reflection file, the computational work of solving and refining the crystal structure begins. This is typically accomplished using a software suite like SHELX.[15][16]

  • Structure Solution: The initial challenge is to solve the "phase problem." The diffraction experiment measures the intensities of the reflections, but not their phases. For small molecules, direct methods are typically used to calculate an initial set of phases, which allows for the generation of the first electron density map.[17]

  • Model Building: Peaks in the initial electron density map are assigned to atoms, building the first molecular model.

  • Structure Refinement: This is an iterative process of adjusting the atomic parameters (positional coordinates, thermal displacement parameters) to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed data.[15] This process is continued until the model converges, meaning further adjustments do not significantly improve the fit. The quality of the final model is assessed by metrics such as the R-factor.

Analysis of the (Hypothetical) Crystal Structure

Based on the known principles of molecular geometry and intermolecular forces, we can predict the key structural features of 1-N-(Pyrazin-2-yl)benzene-1,4-diamine.

Molecular Geometry and Conformation

The molecule is expected to be largely planar, though with a notable twist. The dihedral angle between the pyrazine ring and the benzene ring will be a key conformational feature, likely deviating from perfect planarity to minimize steric hindrance.

Table 1: Predicted Crystallographic and Refinement Data (Note: This data is hypothetical and serves as a realistic example of a typical output for a small organic molecule.)

ParameterPredicted Value
Chemical FormulaC₁₀H₁₀N₄
Formula Weight186.22 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)8.5, 10.2, 11.5
α, γ (°)90
β (°)98.5
Volume (ų)985
Z (Molecules/unit cell)4
Temperature (K)100(2)
Wavelength (Å)0.71073 (Mo Kα)
Reflections collected/unique8500 / 2000
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.110
Goodness-of-fit (S)1.05
Intermolecular Interactions and Crystal Packing

The solid-state structure will be dominated by a network of hydrogen bonds and π-π stacking interactions. The primary amine (-NH₂) and the secondary amine (-NH-) groups are excellent hydrogen bond donors, while the nitrogen atoms of the pyrazine ring are strong hydrogen bond acceptors.

Predicted Interactions:

  • N-H···N Hydrogen Bonds: We anticipate strong intermolecular hydrogen bonds where the amine protons interact with the pyrazine nitrogen atoms of neighboring molecules, likely forming chains or dimeric motifs.

  • π-π Stacking: The aromatic pyrazine and benzene rings will likely engage in offset π-π stacking interactions, contributing significantly to the overall stability of the crystal lattice.

These interactions can be visualized and quantified using Hirshfeld surface analysis , a powerful tool that maps close intermolecular contacts onto a 3D surface around the molecule.[18][19]

G cluster_mol1 Molecule A cluster_mol2 Molecule B A Pyrazine Ring B Benzene Ring (-NH-) C Amine Group (-NH₂) E Benzene Ring (-NH-) B->E π-π Stacking D Pyrazine Ring C->D N-H···N Hydrogen Bond F Amine Group (-NH₂)

Caption: Predicted key intermolecular interactions.

Conclusion

This guide has outlined a complete and scientifically rigorous pathway for the crystal structure analysis of 1-N-(Pyrazin-2-yl)benzene-1,4-diamine. By following the detailed protocols for synthesis, crystallization, data collection, and structure refinement, researchers can confidently pursue the definitive structural elucidation of this and other novel small molecules. The resulting atomic-level insights are invaluable, providing the foundational knowledge required to accelerate research in drug discovery, materials science, and chemical biology.

References

  • Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. [Link]

  • Excillum. (n.d.). Small molecule crystallography. [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. [Link]

  • Oreate AI. (2024). Understanding Hirshfeld Surfaces: A Window Into Molecular Interactions. Oreate AI Blog. [Link]

  • Wikipedia. (2024). X-ray crystallography. [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. [Link]

  • Thorp-Greenwood, F. L., & Steed, J. W. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1837-1852. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(1), 1-8. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. [Link]

  • University of York. (n.d.). scXRD: Data acquisition. Chemistry Teaching Labs. [Link]

  • Zhang, Y., et al. (2021). The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents. RSC Advances, 11(15), 8763-8771. [Link]

  • Dhinakaran, I., Padmini, V., & Bhuvanesh, N. (2015). One-pot synthesis of N-aryl 1,4-dihydropyridine derivatives and their biological activities. Journal of Chemical Sciences, 127(12), 2201-2209. [Link]

  • Al-Masoudi, N. A., & Al-Saaidy, M. A. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 17(10), 11446-11456. [Link]

  • Magano, J., & Dunetz, J. R. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(41), 14462-14471. [Link]

  • Girolami, G. S. (2004). A Guide to Using the SHELXTL Crystallographic Software Package. University of Illinois. [Link]

  • Springer Nature. (n.d.). X-ray Diffraction Protocols and Methods. Springer Nature Experiments. [Link]

  • Carleton College. (2023). Single-crystal X-ray Diffraction. SERC. [Link]

  • Creative Biostructure. (n.d.). X-ray Diffraction Data Collection. [Link]

  • Cooper, J. (2021). A beginner's guide to X-ray data processing. The Biochemist. [Link]

  • Dauter, Z. (2006). Collection of X-ray diffraction data from macromolecular crystals. Acta Crystallographica Section D: Biological Crystallography, 62(1), 1-15. [Link]

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An In-depth Technical Guide to the Electronic Properties of 1-N-(Pyrazin-2-yl)benzene-1,4-diamine for Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Bridging Donor and Acceptor Moieties for Advanced Organic Electronics

In the landscape of materials science, the rational design of organic semiconductors is paramount for the advancement of next-generation electronic devices. A key strategy in molecular engineering is the combination of electron-donating and electron-accepting moieties within a single molecular framework to tailor the electronic properties. 1-N-(Pyrazin-2-yl)benzene-1,4-diamine emerges as a molecule of significant interest, embodying this donor-acceptor concept. This technical guide provides an in-depth analysis of its structural attributes, predictable electronic characteristics, and the experimental and computational methodologies required for its comprehensive characterization. This document is intended for researchers and professionals in materials science and drug development, offering both foundational knowledge and practical insights into the potential of this and related compounds in organic electronics.

The core structure of 1-N-(Pyrazin-2-yl)benzene-1,4-diamine features a p-phenylenediamine unit, a well-known electron-donating group, linked to a pyrazine ring, a classic electron-deficient heterocycle. This arrangement suggests the potential for intramolecular charge transfer (ICT) characteristics, which are highly desirable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs)[1]. The inherent properties of the constituent parts—the high electron affinity of pyrazine and the electron-rich nature of p-phenylenediamine—provide a versatile platform for tuning the frontier molecular orbital (HOMO and LUMO) energy levels and the resulting energy gap.

Molecular Architecture and Synthesis

Structural Characteristics

The molecule is comprised of a benzene ring substituted with two amine groups at the para positions. One of these amino groups is further substituted with a pyrazine ring[2]. This structure results in a conjugated π-system extending across the phenylenediamine and pyrazine moieties. The planarity of this system is a critical factor influencing intermolecular π-π stacking in the solid state, which is crucial for efficient charge transport[2].

Intermolecular interactions are expected to be significantly influenced by hydrogen bonding. The presence of the secondary amine bridge and the nitrogen atoms in the pyrazine ring, along with the terminal primary amine, creates opportunities for N-H···N hydrogen bonds. These interactions can play a defining role in the molecular packing and, consequently, the material's bulk electronic properties and stability[2].

Synthetic Pathways

The synthesis of 1-N-(Pyrazin-2-yl)benzene-1,4-diamine can be approached through established cross-coupling methodologies. The most common strategies involve the reaction of a halogenated pyrazine with p-phenylenediamine.

Protocol 1: Buchwald-Hartwig Amination

The Buchwald-Hartwig cross-coupling reaction is a powerful method for the formation of carbon-nitrogen bonds.

  • Reactants : 2-chloropyrazine and p-phenylenediamine.

  • Catalyst : A palladium-based catalyst, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)).

  • Ligand : A suitable phosphine ligand, for instance, BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene).

  • Base : A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu).

  • Solvent : An anhydrous aprotic solvent, typically toluene or dioxane.

  • Procedure :

    • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, ligand, and base.

    • Add p-phenylenediamine and 2-chloropyrazine to the flask.

    • Add the anhydrous solvent and heat the reaction mixture, typically between 80-110 °C, while stirring.

    • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification : The crude product is often purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane or a similar solvent system. Recrystallization from a suitable solvent mixture, such as ethanol/water, can be employed for further purification[2].

Protocol 2: Ullmann Condensation

The Ullmann condensation is a classical method for forming aryl-nitrogen bonds, often requiring higher temperatures than palladium-catalyzed reactions.

  • Reactants : 2-bromopyrazine or 2-iodopyrazine and p-phenylenediamine.

  • Catalyst : A copper-based catalyst, such as copper(I) iodide (CuI) or copper powder.

  • Base : A base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).

  • Solvent : A high-boiling point polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Procedure :

    • Combine the aryl halide, amine, copper catalyst, and base in a reaction vessel.

    • Add the solvent and heat the mixture to a high temperature (typically >150 °C).

    • Monitor the reaction until the starting materials are consumed.

    • Work-up involves cooling the mixture, adding water, and extracting the product.

  • Purification : Similar to the Buchwald-Hartwig product, purification is typically achieved through column chromatography and/or recrystallization.

Electronic Properties and Characterization

The electronic behavior of 1-N-(Pyrazin-2-yl)benzene-1,4-diamine is governed by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a key determinant of the molecule's optical and electronic properties.

Theoretical Predictions using Density Functional Theory (DFT)

DFT calculations are a powerful tool for predicting the electronic structure of molecules before their synthesis and experimental characterization.

Protocol 3: DFT Calculation of Electronic Properties

  • Software : Gaussian, ORCA, or other quantum chemistry software packages.

  • Method : A functional such as B3LYP is commonly used for organic molecules.

  • Basis Set : A basis set like 6-311++G(d,p) provides a good balance of accuracy and computational cost for molecules of this size[3][4].

  • Procedure :

    • Construct the 3D structure of 1-N-(Pyrazin-2-yl)benzene-1,4-diamine.

    • Perform a geometry optimization to find the lowest energy conformation of the molecule.

    • Once the geometry is optimized, perform a single-point energy calculation to determine the energies of the molecular orbitals.

    • The output will provide the energies of the HOMO and LUMO, from which the HOMO-LUMO gap can be calculated (E_gap = E_LUMO - E_HOMO)[5].

    • Visualize the HOMO and LUMO to understand the electron density distribution. It is expected that the HOMO will be primarily localized on the electron-donating p-phenylenediamine moiety, while the LUMO will be concentrated on the electron-accepting pyrazine ring.

G A Construct 3D Molecular Structure B Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C Single-Point Energy Calculation B->C D Obtain HOMO & LUMO Energies C->D F Visualize Molecular Orbitals C->F E Calculate HOMO-LUMO Gap D->E

Experimental Determination of Electronic Properties

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to determine the HOMO and LUMO energy levels of a molecule experimentally.

Protocol 4: Characterization by Cyclic Voltammetry

  • Apparatus : A potentiostat with a three-electrode cell setup (working electrode, reference electrode, and counter electrode).

  • Working Electrode : Glassy carbon or platinum electrode.

  • Reference Electrode : Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.

  • Counter Electrode : Platinum wire.

  • Electrolyte : A solution of a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), in an anhydrous, deoxygenated organic solvent (e.g., acetonitrile or dichloromethane).

  • Analyte : A dilute solution of 1-N-(Pyrazin-2-yl)benzene-1,4-diamine.

  • Procedure :

    • Prepare the electrolyte solution and bubble an inert gas (e.g., argon) through it to remove dissolved oxygen.

    • Dissolve the sample in the electrolyte solution.

    • Assemble the three-electrode cell and immerse the electrodes in the solution.

    • Record the cyclic voltammogram by scanning the potential. The oxidation potential (E_ox) and reduction potential (E_red) of the compound will be observed as peaks in the voltammogram[6][7].

  • Data Analysis : The HOMO and LUMO energy levels can be estimated from the onset of the oxidation and reduction potentials, respectively, relative to a reference compound like ferrocene/ferrocenium (Fc/Fc⁺). The following empirical equations are often used:

    • E_HOMO = -[E_ox (onset) vs Fc/Fc⁺ + 4.8] eV

    • E_LUMO = -[E_red (onset) vs Fc/Fc⁺ + 4.8] eV The value 4.8 eV is the energy level of the Fc/Fc⁺ redox couple below the vacuum level.

G Potentiostat Potentiostat Cell {Three-Electrode Cell |  Working Electrode |  Reference Electrode |  Counter Electrode} Potentiostat->Cell:we Potentiostat->Cell:re Potentiostat->Cell:ce Solution Analyte in Supporting Electrolyte Cell->Solution

Potential Applications in Materials Science

The unique electronic structure of 1-N-(Pyrazin-2-yl)benzene-1,4-diamine makes it a promising candidate for several applications in organic electronics.

Application AreaPotential Role of 1-N-(Pyrazin-2-yl)benzene-1,4-diamineKey Electronic Properties
Organic Light-Emitting Diodes (OLEDs) Hole transport layer (HTL) or as a host material for phosphorescent emitters.Appropriate HOMO level for efficient hole injection from the anode and good charge mobility.
Organic Photovoltaics (OPVs) Donor material in bulk heterojunction solar cells.Broad absorption in the solar spectrum and a suitable HOMO level for efficient charge separation at the donor-acceptor interface.
Organic Field-Effect Transistors (OFETs) Active semiconductor layer in p-type transistors.High hole mobility, which is facilitated by ordered molecular packing in thin films.

Conclusion and Future Outlook

1-N-(Pyrazin-2-yl)benzene-1,4-diamine represents a compelling molecular design for the development of new organic electronic materials. The strategic combination of an electron-donating phenylenediamine core with an electron-accepting pyrazine moiety provides a framework for tuning its electronic properties. While detailed experimental data for this specific molecule is emerging, the foundational principles of organic chemistry and materials science, coupled with established characterization techniques, provide a clear roadmap for its investigation and potential application.

Future research should focus on the synthesis and purification of high-purity 1-N-(Pyrazin-2-yl)benzene-1,4-diamine to enable thorough experimental characterization. The fabrication and testing of thin-film devices will be crucial to evaluate its performance in OLEDs, OPVs, and OFETs. Furthermore, the synthesis of derivatives with various substituents on the phenylenediamine or pyrazine rings could offer a pathway to further refine the electronic properties and optimize device performance. The insights gained from the study of this molecule will undoubtedly contribute to the broader field of organic electronics and the rational design of next-generation materials.

References

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  • DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. (n.d.). Retrieved February 12, 2026, from [Link]

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  • Molecular Structure, Nbo Charges, Vibrational Assignments, Homo-Lumo and Fukui Functions of Pyrazino [2, 3-D] Pyrimidine based on DFT Calculations. (n.d.). Der Pharma Chemica. Retrieved February 12, 2026, from [Link]

  • HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software || Part 3 || Gaurav Jhaa. (2023, January 1). YouTube. Retrieved February 12, 2026, from [Link]

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  • DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). (2022, August 30). Scientific Research Publishing. Retrieved February 12, 2026, from [Link]

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  • (PDF) N,N′-Bis[1-(pyridin-2-yl)ethylidene]benzene-1,4-diamine. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

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Methodological & Application

Application Notes and Protocols for 1-N-(Pyrazin-2-yl)benzene-1,4-diamine in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting New Territories in Coordination Chemistry

Welcome to a specialized guide dedicated to the exploration of 1-N-(Pyrazin-2-yl)benzene-1,4-diamine as a versatile ligand in coordination chemistry. This document is crafted for researchers, scientists, and professionals in drug development who are keen on leveraging novel molecular scaffolds to construct advanced materials and bioactive compounds. While the full potential of this specific ligand is still an emerging field of study, this guide provides a comprehensive framework based on established principles of organic synthesis and coordination chemistry. We will delve into the synthesis of the ligand, propose pathways for its integration into metal complexes, and explore potential applications based on analogous structures. Our approach is grounded in scientific integrity, providing you with self-validating protocols and a robust theoretical foundation to pioneer new discoveries.

Section 1: The Ligand - 1-N-(Pyrazin-2-yl)benzene-1,4-diamine

Molecular Architecture and Coordination Potential

1-N-(Pyrazin-2-yl)benzene-1,4-diamine is an intriguing bifunctional organic molecule. Its structure marries the electron-deficient pyrazine ring with the electron-rich p-phenylenediamine moiety. This electronic dichotomy, coupled with the presence of multiple nitrogen donor atoms, makes it a highly promising ligand for the construction of a diverse array of coordination compounds, including discrete molecular complexes, coordination polymers, and metal-organic frameworks (MOFs).

The pyrazine ring offers two nitrogen atoms for coordination, which can act as a bridging ligand between two metal centers. The p-phenylenediamine portion provides an additional two nitrogen atoms, one from the secondary amine and one from the primary amine. This multi-dentate character opens up possibilities for forming complexes with varied geometries and dimensionalities.

Diagram 1: Molecular Structure of 1-N-(Pyrazin-2-yl)benzene-1,4-diamine

Caption: Structure of 1-N-(Pyrazin-2-yl)benzene-1,4-diamine.

Synthesis Protocol: A Buchwald-Hartwig Amination Approach

The synthesis of 1-N-(Pyrazin-2-yl)benzene-1,4-diamine can be efficiently achieved via a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[1][2] This reaction is a powerful tool for the formation of carbon-nitrogen bonds.[1][3]

Reaction Scheme:

2-Chloropyrazine + p-Phenylenediamine → 1-N-(Pyrazin-2-yl)benzene-1,4-diamine

Materials and Reagents:

  • 2-Chloropyrazine

  • p-Phenylenediamine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Step-by-Step Protocol:

  • Reaction Setup: In a Schlenk flask, combine 2-chloropyrazine (1.0 eq), p-phenylenediamine (1.2 eq), cesium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and Xantphos (0.04 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane to the flask via a syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain the pure 1-N-(Pyrazin-2-yl)benzene-1,4-diamine.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and a bulky phosphine ligand like Xantphos is a well-established catalyst system for Buchwald-Hartwig amination, known for its efficiency and functional group tolerance.[4]

  • Base: Cesium carbonate is a strong, non-nucleophilic base that effectively facilitates the deprotonation of the amine, a crucial step in the catalytic cycle.

  • Solvent: Anhydrous 1,4-dioxane is a common solvent for this reaction due to its high boiling point and ability to dissolve the reactants and catalyst.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at high temperatures. An inert atmosphere is essential to prevent catalyst deactivation.

Diagram 2: Workflow for Ligand Synthesis

Ligand_Synthesis_Workflow A Combine Reactants: 2-Chloropyrazine, p-Phenylenediamine, Pd(OAc)₂, Xantphos, Cs₂CO₃ B Establish Inert Atmosphere (Ar or N₂) A->B 1. C Add Anhydrous 1,4-Dioxane B->C 2. D Heat and Stir (100 °C, 12-24h) C->D 3. E Reaction Work-up: Cool, Dilute, Filter D->E 4. F Extraction and Drying E->F 5. G Purification: Column Chromatography F->G 6. H Characterization: NMR, IR, MS G->H 7.

Caption: Step-by-step workflow for the synthesis of the ligand.

Characterization of the Ligand

Thorough characterization is crucial to confirm the identity and purity of the synthesized ligand.

Table 1: Expected Characterization Data for 1-N-(Pyrazin-2-yl)benzene-1,4-diamine

TechniqueExpected Observations
¹H NMR Signals corresponding to the protons on the pyrazine and benzene rings, as well as the -NH and -NH₂ protons. The chemical shifts will be influenced by the electronic nature of the two aromatic systems.
¹³C NMR Resonances for all unique carbon atoms in the molecule.
FT-IR Characteristic stretching vibrations for N-H bonds (both primary and secondary amines) in the 3200-3500 cm⁻¹ region, and C=N and C=C stretching vibrations of the aromatic rings.[5]
Mass Spec. A molecular ion peak corresponding to the calculated mass of the compound.

Section 2: Coordination Chemistry - Synthesis of Metal Complexes

The multidentate nature of 1-N-(Pyrazin-2-yl)benzene-1,4-diamine allows for the synthesis of a wide range of coordination compounds. The following protocols are generalized procedures that can be adapted for various metal ions.

Protocol for the Synthesis of a Discrete Metal(II) Complex

This protocol is suitable for the synthesis of simple mononuclear or binuclear complexes with metal ions such as Cu(II), Zn(II), or Ni(II).

Materials and Reagents:

  • 1-N-(Pyrazin-2-yl)benzene-1,4-diamine

  • A metal(II) salt (e.g., CuCl₂, Zn(NO₃)₂, Ni(OAc)₂)

  • Methanol or Ethanol

  • Standard laboratory glassware

Step-by-Step Protocol:

  • Ligand Solution: Dissolve 1-N-(Pyrazin-2-yl)benzene-1,4-diamine (2.0 eq) in methanol in a round-bottom flask.

  • Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (1.0 eq) in methanol.

  • Reaction: Slowly add the metal salt solution to the ligand solution while stirring.

  • Precipitation: A precipitate may form immediately or upon standing. If no precipitate forms, slow evaporation of the solvent or layering with a less polar solvent (e.g., diethyl ether) can induce crystallization.

  • Isolation: Collect the solid product by filtration, wash with a small amount of cold methanol, and dry under vacuum.

Protocol for the Synthesis of a Coordination Polymer/MOF

This protocol utilizes solvothermal conditions, which are often employed for the synthesis of crystalline, extended structures like coordination polymers and MOFs.[6]

Materials and Reagents:

  • 1-N-(Pyrazin-2-yl)benzene-1,4-diamine

  • A metal salt (e.g., Co(NO₃)₂, Cd(OAc)₂)

  • A suitable solvent or solvent mixture (e.g., DMF, DEF, ethanol)

  • Teflon-lined stainless steel autoclave

Step-by-Step Protocol:

  • Mixture Preparation: In a glass vial, combine 1-N-(Pyrazin-2-yl)benzene-1,4-diamine (1.0 eq), the metal salt (1.0 eq), and the solvent.

  • Sealing: Place the vial inside a Teflon-lined autoclave and seal it.

  • Heating: Heat the autoclave in an oven at a temperature between 80 °C and 150 °C for 24-72 hours.

  • Cooling: Allow the autoclave to cool slowly to room temperature.

  • Isolation: Collect the crystalline product by filtration, wash with the solvent used for the reaction, and air dry.

Diagram 3: General Coordination Complex Synthesis

Complex_Synthesis cluster_0 Discrete Complex Synthesis cluster_1 Coordination Polymer/MOF Synthesis A Dissolve Ligand in Solvent C Mix Solutions and Stir A->C B Dissolve Metal Salt in Solvent B->C D Induce Precipitation/ Crystallization C->D E Isolate and Dry Product D->E F Combine Ligand, Metal Salt, and Solvent in Autoclave G Solvothermal Reaction (Heating) F->G H Slow Cooling G->H I Isolate and Dry Crystalline Product H->I

Caption: General workflows for synthesizing metal complexes.

Section 3: Characterization of Coordination Compounds

The synthesized metal complexes should be thoroughly characterized to determine their structure and properties.

Table 2: Characterization Techniques for Metal Complexes

TechniqueInformation Provided
Single-Crystal X-ray Diffraction The definitive method for determining the precise three-dimensional structure of crystalline complexes, including bond lengths, bond angles, and coordination geometry.[7]
Powder X-ray Diffraction (PXRD) To confirm the phase purity of the bulk crystalline material.
FT-IR Spectroscopy Changes in the vibrational frequencies of the ligand upon coordination can indicate which donor atoms are involved in bonding to the metal ion.[8]
UV-Vis Spectroscopy Provides information about the electronic transitions within the complex, which can be useful for studying photophysical properties.[9]
Thermogravimetric Analysis (TGA) Determines the thermal stability of the complex and can indicate the presence of coordinated or guest solvent molecules.[8]
Elemental Analysis Confirms the empirical formula of the complex.

Section 4: Potential Applications

Based on the known properties of coordination compounds with similar pyrazine-containing ligands, several potential applications for complexes of 1-N-(Pyrazin-2-yl)benzene-1,4-diamine can be envisioned.

Luminescent Materials

Many coordination complexes containing pyrazine derivatives exhibit interesting photoluminescent properties.[4][10] The extended π-system of 1-N-(Pyrazin-2-yl)benzene-1,4-diamine could lead to complexes with tunable emission wavelengths, making them candidates for applications in sensors, bio-imaging, and solid-state lighting.

Catalysis

Palladium complexes of nitrogen-containing ligands are widely used as catalysts in cross-coupling reactions.[5] The here-described ligand could be used to synthesize novel palladium complexes with potential catalytic activity in reactions such as Suzuki-Miyaura or Heck couplings.

Magnetic Materials

Pyrazine is a classic bridging ligand for the construction of magnetic coordination polymers.[11][12] The ability of 1-N-(Pyrazin-2-yl)benzene-1,4-diamine to link metal centers could lead to new materials with interesting magnetic properties, such as single-molecule magnets or long-range magnetic ordering.

Bioactive Compounds

Pyrazine derivatives and their metal complexes have been investigated for their potential as anticancer, antibacterial, and antifungal agents.[8] The coordination of a metal ion to a biologically active ligand can enhance its therapeutic properties.

Section 5: Concluding Remarks and Future Outlook

The ligand 1-N-(Pyrazin-2-yl)benzene-1,4-diamine represents a promising, yet underexplored, building block in coordination chemistry. This guide has provided a comprehensive starting point for its synthesis, characterization, and incorporation into metal-containing structures. The protocols and insights presented herein are designed to be a springboard for further research, and it is our hope that this document will inspire new investigations into the rich coordination chemistry and potential applications of this versatile ligand. The convergence of a well-defined synthetic pathway and a multitude of potential applications positions this ligand as a valuable tool for the development of next-generation functional materials and therapeutics.

References

Sources

Troubleshooting & Optimization

Preventing oxidation of 1-N-(Pyrazin-2-yl)benzene-1,4-diamine during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-N-(Pyrazin-2-yl)benzene-1,4-diamine

Introduction

1-N-(Pyrazin-2-yl)benzene-1,4-diamine is a critical intermediate in pharmaceutical research and development, valued for its unique electronic and structural properties. However, its utility is matched by its chemical instability. As an aromatic diamine, the compound is highly susceptible to oxidative degradation, which can compromise experimental integrity, lead to inconsistent results, and generate confounding artifacts.

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting protocols and in-depth answers to frequently asked questions regarding the handling and storage of this sensitive molecule. Our goal is to empower you to maintain the purity and reactivity of your samples, ensuring the reliability and reproducibility of your research.

Troubleshooting & Frequently Asked Questions (FAQs)

Question 1: My solid sample of 1-N-(Pyrazin-2-yl)benzene-1,4-diamine, which was initially a light tan powder, has developed dark purple and black spots. What is causing this discoloration?

Answer: This color change is a classic indicator of oxidation. The diaminobenzene moiety is electron-rich and readily undergoes oxidation, a process that is often initiated by atmospheric oxygen and accelerated by light and heat.

Causality Explained: The oxidation mechanism likely proceeds through a series of single-electron transfers to form radical cations. These reactive intermediates can then couple to form dimeric and polymeric impurities. The extended conjugation in these resulting structures, particularly quinone-imine type species, causes them to absorb light in the visible spectrum, leading to the observed dark coloration (e.g., purple, brown, or black). The presence of two amine groups makes the molecule particularly prone to this degradation pathway. Even trace amounts of oxidized material can lead to significant discoloration.

Question 2: What are the definitive long-term storage conditions to maintain the integrity of the solid compound?

Answer: To prevent the oxidative degradation observed in Question 1, the compound must be rigorously protected from oxygen, light, and elevated temperatures. The following multi-layered approach is considered best practice.

Recommended Storage Protocol Summary:

ParameterConditionRationale
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen, the primary oxidant. Argon is preferred due to its higher density.
Temperature -20°C (Freezer)Drastically slows the rate of any potential degradation reactions.
Light Complete DarknessPrevents photo-oxidation, where UV or visible light provides the energy to initiate oxidative reactions.
Container Amber Glass Vial with PTFE-lined CapAmber glass filters out UV and some visible light. The PTFE liner provides an inert, tight seal.

For a detailed, step-by-step procedure on how to properly prepare your sample for storage, please see Protocol 1: Long-Term Storage of Solid 1-N-(Pyrazin-2-yl)benzene-1,4-diamine .

Question 3: I need to prepare a 10 mM stock solution in DMSO for my assays. After a day on the benchtop, the solution turned deep red. Is it still usable?

Answer: No, the solution should be discarded. The deep red color indicates significant and rapid oxidation has occurred. Solutions are far more susceptible to oxidation than the solid material because the solvent facilitates molecular mobility and interaction with dissolved oxygen.

Key Considerations for Solution Stability:

  • Solvent Choice: While DMSO is a common solvent, ensure it is of high purity and anhydrous grade. Older bottles of DMSO can absorb water and contain peroxide impurities, which will accelerate degradation.

  • Solvent Preparation: The single most critical step is to remove dissolved oxygen from the solvent before adding your compound. This is achieved by bubbling a stream of inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes (a process called sparging).

  • Headspace: Always flush the headspace of the vial with an inert gas before sealing.

  • Storage: Store stock solutions frozen at -20°C or -80°C in small, single-use aliquots. This minimizes the number of freeze-thaw cycles and the re-introduction of atmospheric oxygen each time the main stock is opened.

A detailed workflow for preparing stable solutions is provided in Protocol 2: Preparation and Storage of Oxygen-Free Stock Solutions .

Workflow for Sample Handling & Stability Assessment

The following diagram outlines the decision-making process for receiving, storing, and using 1-N-(Pyrazin-2-yl)benzene-1,4-diamine.

G cluster_receive Receiving & Initial Assessment cluster_storage Storage Protocol cluster_use Experimental Use receive Receive Compound inspect Visual Inspection (Color, Homogeneity) receive->inspect aliquot Aliquot into Vials inspect->aliquot Looks OK check_purity Purity Check? (e.g., HPLC, TLC) inspect->check_purity Color Change Observed? inert Flush with Ar/N2 (See Protocol 1) aliquot->inert store Store at -20°C in Dark inert->store prep_sol Prepare Solution (See Protocol 2) store->prep_sol Retrieve Aliquot use_exp Use Immediately in Experiment prep_sol->use_exp check_purity->aliquot Purity OK discard Discard or Attempt Repurification check_purity->discard Degraded

Caption: Decision workflow for handling 1-N-(Pyrazin-2-yl)benzene-1,4-diamine.

Question 4: How can I analytically confirm the purity of my sample and what are the likely degradation products I should look for?

Answer: Visual inspection is only a qualitative first step. For quantitative assessment, chromatographic methods are essential.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard. A fresh, pure sample should show a single major peak. As oxidation occurs, you will see the area of this main peak decrease and new peaks will appear, typically at different retention times. A reversed-phase C18 column with a mobile phase gradient of water/acetonitrile containing a small amount of modifier like formic acid or TFA is a good starting point for method development.

  • Thin-Layer Chromatography (TLC): TLC offers a rapid, low-cost purity check. Spot a small amount of your dissolved sample on a silica plate and develop it in an appropriate solvent system (e.g., ethyl acetate/hexanes). A pure sample should give a single spot. Oxidized samples will often show a streak of colored impurities or new spots, frequently with lower Rf values (more polar).

Likely Byproducts: The primary degradation products are typically oligomers formed by C-N or N-N coupling of oxidized intermediates. These complex mixtures are often referred to as "polymeric tar" and can be difficult to fully characterize. The initial, simpler products are often quinone-imines, which are highly colored and reactive.

Experimental Protocols

Protocol 1: Long-Term Storage of Solid 1-N-(Pyrazin-2-yl)benzene-1,4-diamine

Objective: To package the solid compound under an inert atmosphere to prevent long-term oxidative degradation.

Materials:

  • 1-N-(Pyrazin-2-yl)benzene-1,4-diamine solid

  • Appropriately sized amber glass vials with PTFE-lined screw caps

  • Source of dry Argon or Nitrogen gas with a regulator and tubing

  • Parafilm® or electrical tape

  • Freezer (-20°C)

Procedure:

  • Preparation: In a clean, dry environment (a glovebox is ideal, but not strictly necessary if working quickly), aliquot the desired amount of the solid into an amber glass vial. Do not fill the vial more than halfway to ensure a good gas-to-solid ratio.

  • Inerting: Insert a long needle or Pasteur pipette connected to the inert gas line into the vial, extending it to just above the surface of the powder.

  • Gas Purge: Gently flow the inert gas into the vial for 2-3 minutes. The gentle flow will displace the heavier air from the bottom up. Avoid a high flow rate that could blow the powder out of the vial.

  • Sealing: While the gas is still flowing, slowly withdraw the needle and immediately seal the vial tightly with the PTFE-lined cap.

  • Securing: Wrap the cap-vial interface securely with Parafilm® as an extra barrier against moisture and gas exchange.

  • Labeling & Storage: Clearly label the vial with the compound name, date, and storage conditions. Place the sealed vial inside a secondary container (like a small box) and store it in a designated -20°C freezer.

Protocol 2: Preparation and Storage of Oxygen-Free Stock Solutions

Objective: To prepare a stock solution for immediate use or short-term storage while minimizing oxidation.

Materials:

  • 1-N-(Pyrazin-2-yl)benzene-1,4-diamine solid

  • High-purity, anhydrous grade solvent (e.g., DMSO, DMF)

  • Source of dry Argon or Nitrogen gas

  • Small vials for single-use aliquots

  • Gas-tight syringes

Procedure:

  • Solvent Degassing: Transfer the required volume of solvent into a flask. Insert a long needle connected to an inert gas line deep into the solvent. Bubble the gas through the solvent for 15-30 minutes. This process, known as sparging, removes dissolved oxygen.

  • Compound Weighing: While the solvent is degassing, quickly weigh the required amount of the solid compound directly into the final storage vial.

  • Dissolution: Using a gas-tight syringe, draw up the desired volume of the now-degassed solvent and add it to the vial containing the solid. Cap the vial and mix gently (vortex or sonicate) until fully dissolved.

  • Inert Headspace: Briefly uncap the vial and flush the air in the headspace with a gentle stream of inert gas for 10-15 seconds.

  • Sealing & Storage: Immediately recap the vial tightly. If storing, wrap with Parafilm® and place in a -20°C or -80°C freezer. For best results, prepare multiple small, single-use aliquots rather than one large stock solution.

Proposed Oxidation Pathway

The following diagram illustrates a simplified, conceptual pathway for the initial steps of oxidation.

G cluster_main Conceptual Oxidation of 1-N-(Pyrazin-2-yl)benzene-1,4-diamine node1 Initial Diamine (Stable, Colorless) node2 Radical Cation (Reactive Intermediate) node1->node2 -e⁻, -H⁺ (O₂, light) node3 Quinone-diimine Species (Highly Colored) node2->node3 Further Oxidation / Dimerization node4 Polymeric Products (Insoluble, Dark 'Tar') node3->node4 Polymerization

Caption: Simplified pathway of oxidation from stable diamine to colored products.

References

  • Title: Autoxidation of p-Phenylenediamine Source: Industrial & Engineering Chemistry URL: [Link]

  • Title: Stability of Active Pharmaceutical Ingredients Source: InTechOpen URL: [Link]

  • Title: The Chemical Stability of Pharmaceuticals Source: Wiley Online Library URL: [Link]

  • Title: A Practical Guide to Assay Development and High-Throughput Screening Source: National Center for Biotechnology Information (NCBI) Bookshelf URL: [Link]

  • Title: Thin Layer Chromatography Source: JoVE (Journal of Visualized Experiments) URL: [Link]

Troubleshooting solubility issues of 1-N-(Pyrazin-2-yl)benzene-1,4-diamine in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-N-(Pyrazin-2-yl)benzene-1,4-diamine

Welcome to the technical support guide for 1-N-(Pyrazin-2-yl)benzene-1,4-diamine. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound in aqueous media. Our approach is rooted in first principles, providing not just protocols but also the scientific rationale to empower you to make informed decisions in your experimental design.

Part 1: Understanding the Challenge - Core Physicochemical Properties

Before troubleshooting, it's critical to understand the inherent properties of 1-N-(Pyrazin-2-yl)benzene-1,4-diamine that contribute to its poor aqueous solubility.

Structure: The molecule consists of a hydrophobic benzene ring and a pyrazine ring, linked by a secondary amine, with a primary amine substituent. This structure confers significant aromatic, nonpolar character. While the nitrogen atoms in the pyrazine ring and the two amine groups offer sites for hydrogen bonding, the overall molecule is dominated by its hydrophobic nature. A predicted LogP (a measure of lipophilicity) for the structurally similar pyrimidine analogue is approximately 1.8, suggesting a preference for a non-polar environment over water[1].

Basicity and pKa: The molecule possesses several basic nitrogen atoms: the primary aniline-like amine, the secondary amine linker, and the two nitrogens in the pyrazine ring. The primary aniline amine is expected to be the most basic site relevant to physiological pH. The pKa of the pyrazine ring itself is very low (around 0.65), meaning it is a very weak base[2]. The primary aromatic amine will likely have a pKa in the range of 4-5, similar to other substituted anilines. This basicity is the key to one of the primary methods of solubility enhancement: pH adjustment. By lowering the pH, these basic sites can be protonated, forming a more soluble salt.[3][4]

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues in a question-and-answer format. We will proceed from the simplest and most common techniques to more advanced strategies.

Initial Troubleshooting Workflow

This diagram outlines a logical progression for troubleshooting solubility issues with 1-N-(Pyrazin-2-yl)benzene-1,4-diamine.

G cluster_start Start cluster_methods Troubleshooting Methods cluster_decision Decision Points cluster_outcome Outcome start Initial Observation: Compound has poor solubility in aqueous buffer (e.g., PBS pH 7.4) check_ph Is pH modification acceptable for the assay? start->check_ph ph_adjust Method 1: pH Adjustment check_organic Are low levels of organic solvents tolerated? ph_adjust->check_organic Partial Success / Failure success Solubility Achieved ph_adjust->success Success cosolvent Method 2: Co-Solvent Addition check_surfactant Are surfactants compatible with the experimental system? cosolvent->check_surfactant cosolvent->success Success surfactant Method 3: Surfactant (Micellar Solubilization) surfactant->success Success fail If solubility is still insufficient, consider advanced methods (e.g., nanosuspension) surfactant->fail Failure cyclodextrin Method 4: Cyclodextrin Complexation cyclodextrin->success Success cyclodextrin->fail Failure check_ph->ph_adjust Yes check_ph->check_organic No check_organic->cosolvent Yes check_organic->check_surfactant No check_surfactant->surfactant Yes check_surfactant->cyclodextrin No

Caption: A decision tree for systematically troubleshooting solubility.

Q1: I've prepared a 10 mM stock of my compound in DMSO, but it crashes out of solution when I dilute it into my aqueous buffer (e.g., PBS at pH 7.4). What is my first step?

Answer: This is a classic sign of a compound with poor aqueous solubility. The first and simplest variable to investigate is pH.[] Since 1-N-(Pyrazin-2-yl)benzene-1,4-diamine is a weak base, its solubility is expected to increase dramatically in acidic conditions.[6]

Causality: At neutral or basic pH, the compound exists in its free base form, which is less polar and thus less soluble in water. By lowering the pH, the basic nitrogen centers (primarily the aniline amine) become protonated. This creates a charged species (a salt), which is significantly more polar and interacts more favorably with water, thereby increasing solubility.[3][4]

Actionable Protocol: pH-Solubility Profile

This experiment will determine the optimal pH for solubilizing your compound.

  • Preparation: Prepare a series of buffers with different pH values (e.g., pH 2, 3, 4, 5, 6, 7, and 7.4). Use a consistent buffer system if possible (e.g., citrate-phosphate) or standard buffers for each range.

  • Sample Preparation: In separate microcentrifuge tubes, add an excess amount of the solid compound to 1 mL of each buffer. The goal is to create a saturated solution.

  • Equilibration: Tightly cap the tubes and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the tubes at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Quantification: Carefully collect a known volume of the supernatant from each tube. Be cautious not to disturb the pellet. Dilute the supernatant in a suitable solvent (like methanol or acetonitrile) and quantify the concentration of the dissolved compound using a calibrated analytical method (e.g., HPLC-UV or LC-MS).

  • Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer. You should observe a significant increase in solubility as the pH decreases.

Q2: Adjusting the pH is not an option for my cell-based assay. How can I keep the compound in solution at physiological pH?

Answer: If pH modification is not feasible, the next strategy is to use co-solvents. A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, reduces the overall polarity of the solvent system.[7][8]

Causality: Water is a highly polar solvent with a strong hydrogen-bonding network. It tends to exclude non-polar molecules, which is why hydrophobic compounds are poorly soluble. Co-solvents work by disrupting this hydrogen-bonding network, making the bulk solvent less polar and more "hospitable" to your lipophilic compound.[]

Common Co-solvents for In Vitro Use

Co-SolventTypical Starting ConcentrationNotes
Ethanol 1-5% (v/v)Generally well-tolerated by many cell lines at low concentrations.
Propylene Glycol (PG) 1-10% (v/v)A common vehicle for parenteral formulations due to low toxicity.[7]
Polyethylene Glycol 400 (PEG 400) 1-20% (v/v)Higher viscosity; very effective for many poorly soluble compounds.[7]
N-Methyl-2-pyrrolidone (NMP) <1% (v/v)Very strong solubilizing power, but must be used at very low concentrations due to potential toxicity.
Dimethyl Sulfoxide (DMSO) <0.5% (v/v)The most common initial solvent, but its final concentration in assays must be kept low to avoid artifacts.

Actionable Protocol: Co-Solvent Screening

  • Stock Solution: Prepare a high-concentration stock solution of your compound in 100% of the chosen co-solvent (e.g., 20 mg/mL in PEG 400).

  • Serial Dilution: Create a dilution series of the co-solvent in your aqueous assay buffer (e.g., 50%, 25%, 10%, 5%, 2%, 1% PEG 400 in PBS).

  • Titration: Add a small, fixed amount of your compound stock to each of the co-solvent/buffer mixtures. Observe for precipitation.

  • Vehicle Control: Crucially, you must determine the highest concentration of the co-solvent that your assay (e.g., cell line) can tolerate without affecting the experimental outcome. Run parallel vehicle-only controls.

  • Optimization: The goal is to find the lowest concentration of co-solvent that maintains the desired concentration of your compound in solution without introducing experimental artifacts.

Q3: I have tried co-solvents, but my compound is still not soluble enough, or the required co-solvent concentration is toxic to my cells. What's next?

Answer: When pH adjustment and co-solvents are insufficient, you can employ surfactants or cyclodextrins. Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles in aqueous solution.[9][10]

Causality: Micellar Solubilization Micelles have a hydrophobic core and a hydrophilic shell. Your poorly soluble compound, 1-N-(Pyrazin-2-yl)benzene-1,4-diamine, can partition into the hydrophobic core of the micelle, effectively being "hidden" from the aqueous environment. This dramatically increases the apparent solubility of the compound.[11][12][13]

G cluster_micelle Surfactant Micelle in Aqueous Solution center Hydrophobic Core (Compound Partitions Here) s1 center->s1 Hydrophobic Tail s2 center->s2 s3 center->s3 s4 center->s4 s5 center->s5 s6 center->s6 s7 center->s7 s8 center->s8 label_hydrophilic Hydrophilic Head (Faces Water)

Caption: Diagram of a surfactant micelle solubilizing a hydrophobic compound.

Commonly Used Surfactants:

  • Polysorbate 80 (Tween® 80): A non-ionic surfactant, generally well-tolerated and widely used.[13]

  • Polysorbate 20 (Tween® 20): Similar to Polysorbate 80, also non-ionic.

  • Solutol® HS 15: A non-ionic solubilizer often used in parenteral formulations.

  • Sodium Dodecyl Sulfate (SDS): An anionic surfactant. Very strong solubilizer but often denatures proteins and is harsh on cells. Use with caution.[13]

Actionable Protocol: Surfactant Screening

  • Prepare a range of surfactant solutions in your buffer (e.g., 0.01%, 0.1%, 0.5%, 1% w/v). Ensure you are well above the CMC for the chosen surfactant.

  • Add an excess of the solid compound to each solution.

  • Equilibrate and quantify the dissolved concentration as described in the pH-solubility protocol.

  • Remember to run appropriate vehicle controls to check for surfactant-induced effects in your assay.

Q4: Are there alternatives to surfactants for complexing my molecule?

Answer: Yes. Cyclodextrins are an excellent alternative. These are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[14][15]

Causality: Inclusion Complexation The hydrophobic 1-N-(Pyrazin-2-yl)benzene-1,4-diamine molecule can fit inside the hydrophobic cavity of the cyclodextrin, forming an "inclusion complex."[16][17] This complex has a hydrophilic exterior, rendering the entire assembly soluble in water. This is a 1:1 host-guest complexation and is a very effective way to improve solubility and bioavailability.[18]

Common Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Most commonly used in pharmaceutical formulations due to its high aqueous solubility and low toxicity.[14]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®): Anionic derivative with very high water solubility, excellent for creating injectable formulations.

Actionable Protocol: Cyclodextrin Formulation

  • Prepare a concentrated solution of HP-β-CD in water or your buffer (e.g., 20-40% w/v).

  • Slowly add the solid compound to the cyclodextrin solution while stirring or sonicating. The dissolution process may take time as the inclusion complex forms.

  • This stock solution can then be diluted into your final assay medium. The complex is generally stable upon dilution.

  • As always, a vehicle control containing the same concentration of HP-β-CD is essential.

References

  • Al-Ghazali, M., & Al-Hashimi, N. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals.
  • Kim, D. H., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery.
  • Chaudhary, A. (2012). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Greenwich.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2019). Solubility enhancement techniques for poorly soluble pharmaceuticals: A review. Journal of Drug Delivery & Therapeutics.
  • Singh, R., et al. (2015). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Drug Delivery and Therapeutics.
  • Silberberg, M. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Kumar, L., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Singh, A. P., et al. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis.
  • ChemFine. (2025). What are the effects of surfactants on the solubilization of hydrophobic substances?.
  • Sharma, D., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules.
  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences.
  • Almoshari, Y. (2021).
  • Kissa, E. (2011). Solubilization of Hydrophobic Dyes in Surfactant Solutions. Journal of Engineered Fibers and Fabrics. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research.
  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Chemistry LibreTexts. [Link]

  • Khan Academy. (n.d.). pH and solubility. Khan Academy. [Link]

  • Doke, V. V., et al. (2020). Co-solvency and anti-solvent method for the solubility enhancement. World Journal of Pharmaceutical Research.
  • ChemSrc. (n.d.). benzene-1,4-diamine. ChemSrc Official Website. [Link]

  • Wikipedia. (n.d.). Pyrazine. Wikipedia. [Link]

Sources

Minimizing side reactions in the synthesis of 1-N-(Pyrazin-2-yl)benzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the synthesis of 1-N-(Pyrazin-2-yl)benzene-1,4-diamine. As Senior Application Scientists, we offer in-depth, field-proven insights to help you minimize side reactions and optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1-N-(Pyrazin-2-yl)benzene-1,4-diamine?

A1: The most prevalent and versatile method is the Buchwald-Hartwig amination.[1][2][3] This palladium-catalyzed cross-coupling reaction involves the reaction of a pyrazine halide (typically 2-chloropyrazine or 2-bromopyrazine) with p-phenylenediamine. This method is favored for its high functional group tolerance and generally good yields.

Q2: I'm observing a significant amount of a di-substituted product. What is it and how can I avoid it?

A2: The di-substituted product is likely 1,4-bis(pyrazin-2-yl)benzene-1,4-diamine, resulting from the reaction of both amino groups of p-phenylenediamine with the pyrazine halide. This is a common side reaction. To minimize its formation, you can employ a slow addition of the pyrazine halide to the reaction mixture or use a large excess of p-phenylenediamine.

Q3: My reaction is sluggish and gives a low yield. What are the potential reasons?

A3: Several factors can contribute to a slow or low-yielding reaction. These include catalyst deactivation, suboptimal reaction temperature, or an inappropriate choice of base or solvent. The electron-deficient nature of the pyrazine ring can also make the reaction more challenging.[4]

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Standard laboratory safety protocols should be followed. p-Phenylenediamine is a known sensitizer and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction should be carried out in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be air-sensitive, so an inert atmosphere (e.g., argon or nitrogen) is often required.[2]

Troubleshooting Guide: Minimizing Side Reactions

This guide provides solutions to specific problems you may encounter during the synthesis of 1-N-(Pyrazin-2-yl)benzene-1,4-diamine via Buchwald-Hartwig amination.

Issue 1: Formation of Bis-Arylated Side Product

Question: My primary impurity is the double arylation product, 1,4-bis(pyrazin-2-yl)benzene-1,4-diamine. How can I improve the selectivity for the desired mono-arylated product?

Answer: The formation of the bis-arylated product is a common challenge due to the presence of two nucleophilic amino groups in p-phenylenediamine. Here’s a systematic approach to enhance mono-arylation selectivity:

  • Stoichiometry Control:

    • Rationale: Using an excess of the diamine statistically favors the mono-amination product.

    • Protocol: Increase the molar ratio of p-phenylenediamine to 2-halopyrazine. A starting point is a 2:1 to 5:1 ratio. The unreacted diamine can be removed during purification.

  • Slow Addition of the Limiting Reagent:

    • Rationale: Maintaining a low concentration of the electrophile (2-halopyrazine) throughout the reaction minimizes the chance of a second coupling event with the already formed mono-arylated product.

    • Protocol: Dissolve the 2-halopyrazine in a suitable solvent and add it dropwise to the reaction mixture containing the p-phenylenediamine, palladium catalyst, ligand, and base over several hours using a syringe pump.

  • Ligand Selection:

    • Rationale: Sterically hindered ligands can disfavor the formation of the bulkier bis-arylated product.[5]

    • Recommendation: Employ bulky biarylphosphine ligands such as XPhos, SPhos, or RuPhos. These ligands have demonstrated high efficacy in promoting mono-arylation of diamines.

  • Temperature Optimization:

    • Rationale: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled mono-arylation over the thermodynamically more stable bis-arylation product.

    • Protocol: Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) and monitor the progress by TLC or LC-MS.

ParameterStandard ConditionOptimized for Mono-Arylation
p-Phenylenediamine:Halopyrazine Ratio 1:1 to 1.2:12:1 to 5:1
Addition of Halopyrazine All at onceSlow, dropwise addition
Ligand Standard phosphine ligandsBulky biarylphosphine ligands (e.g., XPhos)
Temperature 100-120 °C80-100 °C
Issue 2: Hydrodehalogenation of the Pyrazine Starting Material

Question: I am observing a significant amount of pyrazine as a byproduct, indicating hydrodehalogenation of my starting material. What causes this and how can I prevent it?

Answer: Hydrodehalogenation is a side reaction where the halide on the pyrazine ring is replaced by a hydrogen atom. This can occur through a competing pathway in the catalytic cycle.

  • Base Selection:

    • Rationale: Strong, non-nucleophilic bases are generally preferred for Buchwald-Hartwig aminations. However, certain bases can promote hydrodehalogenation.

    • Recommendation: Sodium tert-butoxide (NaOtBu) is a commonly used and effective base. If hydrodehalogenation is still an issue, consider switching to a weaker base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[5]

  • Solvent Choice:

    • Rationale: The choice of solvent can influence the reaction pathway. Aprotic, non-polar solvents are generally favored.

    • Recommendation: Toluene is a common and effective solvent for this reaction.[6] 1,4-Dioxane is also frequently used but should be handled with care due to its potential to form peroxides.[3]

  • Water Content:

    • Rationale: The presence of water can be a source of protons for the hydrodehalogenation side reaction.

    • Protocol: Ensure all reagents and solvents are anhydrous. Dry the solvent over molecular sieves and handle reagents under an inert atmosphere.

Issue 3: Catalyst Deactivation

Question: My reaction starts but then stalls, leading to incomplete conversion. I suspect catalyst deactivation. What could be the cause?

Answer: Catalyst deactivation can be caused by several factors, especially when working with nitrogen-containing heterocycles like pyrazine.

  • Ligand Degradation:

    • Rationale: Phosphine ligands can be susceptible to oxidation.

    • Protocol: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Use freshly opened or properly stored ligands.

  • Substrate Inhibition:

    • Rationale: The nitrogen atoms in the pyrazine ring can coordinate to the palladium center, leading to catalyst inhibition.[7]

    • Recommendation: The use of bulky, electron-rich ligands can help to mitigate this issue by sterically shielding the palladium center.[7]

  • Impure Reagents:

    • Rationale: Impurities in the starting materials or solvents can act as catalyst poisons.

    • Protocol: Use high-purity reagents and solvents. If necessary, purify the starting materials before use.

Experimental Protocols

General Procedure for the Synthesis of 1-N-(Pyrazin-2-yl)benzene-1,4-diamine
  • To an oven-dried Schlenk flask, add p-phenylenediamine (2.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 1 mol%), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol, 2 mol%), and sodium tert-butoxide (2.4 mmol, 1.2 equiv).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add anhydrous toluene (10 mL) via syringe.

  • In a separate flask, dissolve 2-chloropyrazine (2.0 mmol, 1.0 equiv) in anhydrous toluene (5 mL).

  • Slowly add the 2-chloropyrazine solution to the reaction mixture at room temperature with vigorous stirring.

  • Heat the reaction mixture to 100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[8][9]

Visualization of Reaction Pathways

Desired Reaction and Major Side Reaction

G cluster_0 Desired Mono-Arylation cluster_1 Side Reaction: Bis-Arylation p-Phenylenediamine p-Phenylenediamine Product 1-N-(Pyrazin-2-yl)benzene-1,4-diamine p-Phenylenediamine->Product Pd Catalyst, Ligand, Base 2-Chloropyrazine_1 2-Chloropyrazine 2-Chloropyrazine_1->Product Product_2 1-N-(Pyrazin-2-yl)benzene-1,4-diamine Side_Product 1,4-bis(Pyrazin-2-yl)benzene-1,4-diamine Product_2->Side_Product Pd Catalyst, Ligand, Base 2-Chloropyrazine_2 2-Chloropyrazine 2-Chloropyrazine_2->Side_Product

Caption: Desired mono-arylation versus the bis-arylation side reaction.

References

  • Buchwald–Hartwig amination - Wikipedia. Available from: [Link]

  • Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts | Request PDF - ResearchGate. Available from: [Link]

  • Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1 - ResearchGate. Available from: [Link]

  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed. Available from: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available from: [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC - NIH. Available from: [Link]

  • Palladium-Catalyzed Monoarylation of Aryl Amine with Aryl Tosylates. Available from: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. Available from: [Link]

  • Palladium-Mediated N-Arylation of Heterocyclic Diamines: Insights into the Origin of an Unusual Chemoselectivity - ResearchGate. Available from: [Link]

  • Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC. Available from: [Link]

  • Review on the Synthesis of Pyrazine and Its Derivatives - Semantic Scholar. Available from: [Link]

  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids | Request PDF - ResearchGate. Available from: [Link]

Sources

Technical Support Center: Optimizing pH for 1-N-(Pyrazin-2-yl)benzene-1,4-diamine Stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-N-(Pyrazin-2-yl)benzene-1,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for optimizing the pH conditions to ensure the stability of this compound during your experiments.

Introduction: Understanding the Stability of 1-N-(Pyrazin-2-yl)benzene-1,4-diamine

1-N-(Pyrazin-2-yl)benzene-1,4-diamine is a complex aromatic amine with a structural backbone susceptible to environmental factors, most notably pH. Its stability is paramount for reproducible experimental results, whether in biological assays or analytical characterization. The molecule's structure, featuring a p-phenylenediamine moiety and a pyrazine ring, presents two primary potential pathways for degradation: oxidation of the electron-rich diamine ring and hydrolysis of the C-N bond connecting the two aromatic systems. The pH of the aqueous environment will directly influence the protonation state of the multiple nitrogen atoms, thereby affecting the compound's electron density distribution, solubility, and susceptibility to these degradation pathways.

Forced degradation studies are a critical tool in pharmaceutical development to understand how a molecule will behave under various stress conditions, including a range of pH values.[1][2] These studies help in identifying potential degradants, elucidating degradation pathways, and developing stable formulations and analytical methods.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for 1-N-(Pyrazin-2-yl)benzene-1,4-diamine at different pH values?

A1: Based on its chemical structure, two primary degradation pathways are anticipated:

  • Oxidation: The p-phenylenediamine portion of the molecule is electron-rich and highly susceptible to oxidation, which can be catalyzed by light, metal ions, or dissolved oxygen.[5][6] This process is often pH-dependent. At neutral to alkaline pH, the free amine groups are more readily oxidized, potentially forming colored quinone-imine species and leading to polymerization.[5][6] In acidic conditions, protonation of the amino groups can offer some protection against oxidation.

  • Hydrolysis: The C-N linkage between the pyrazine and benzene rings could be susceptible to hydrolysis, particularly at extreme pH values (either highly acidic or highly basic) and elevated temperatures. Acid-catalyzed hydrolysis would involve protonation of a pyrazine nitrogen, making the ring more susceptible to nucleophilic attack by water. Base-catalyzed hydrolysis is also a possibility, though likely less facile.

Q2: How does the pH of a solution affect the solubility of this compound?

A2: The compound has multiple basic nitrogen atoms (two on the pyrazine ring and two on the benzene-1,4-diamine moiety) that can be protonated at acidic pH. Therefore, its solubility is expected to be significantly higher in acidic solutions compared to neutral or alkaline solutions, where it will exist predominantly as the free base. When preparing stock solutions or designing aqueous-based assays, it is crucial to consider the pH to ensure the compound remains fully dissolved.

Q3: What is the estimated pKa of 1-N-(Pyrazin-2-yl)benzene-1,4-diamine, and why is it important?

Q4: Are there any visual indicators of degradation?

A4: Yes. Oxidation of p-phenylenediamine and related compounds often results in the formation of colored products.[5][6] A change in the color of your solution, for instance, from colorless to yellow, brown, or even purple, is a strong indicator of oxidative degradation. It is advisable to perform experiments under conditions that minimize light exposure and to use deoxygenated solvents where possible.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Solution color changes over time. Oxidative degradation of the p-phenylenediamine moiety.Prepare solutions fresh. Store stock solutions at low temperatures (-20°C or -80°C) and protected from light. Consider purging solvents with nitrogen or argon to remove dissolved oxygen. Evaluate the stability in the presence of antioxidants (e.g., ascorbic acid, EDTA to chelate metal ions).
Precipitate forms in the experimental medium. The pH of the medium is close to or above the pKa of the most basic amine, leading to the formation of the less soluble free base.Ensure the pH of your final experimental solution is sufficiently acidic to maintain solubility. If the experimental conditions require a higher pH, consider using a co-solvent or a suitable formulation strategy.
Inconsistent results in biological assays. pH-dependent degradation of the compound during the assay incubation period.Perform a preliminary stability study of the compound in the assay buffer at the intended incubation temperature and duration. Analyze samples at different time points by HPLC to quantify the remaining parent compound.
Appearance of unexpected peaks in chromatography. Formation of degradation products due to hydrolysis or oxidation.Conduct a forced degradation study to intentionally generate and identify potential degradants. This will help in developing a stability-indicating analytical method that can separate the parent compound from its degradation products.

Experimental Protocols

Protocol 1: Preliminary pH-Dependent Stability Assessment

This protocol outlines a rapid assessment of stability across a broad pH range.

1. Buffer Preparation:

  • Prepare a series of buffers covering a pH range from 2 to 10 (e.g., pH 2.0 HCl, pH 4.5 acetate, pH 7.4 phosphate, pH 9.0 borate).

2. Sample Preparation:

  • Prepare a stock solution of 1-N-(Pyrazin-2-yl)benzene-1,4-diamine in a suitable organic solvent (e.g., DMSO, Methanol) at a high concentration (e.g., 10 mg/mL).
  • Spike a small volume of the stock solution into each buffer to a final concentration suitable for your analytical method (e.g., 10-50 µg/mL). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on stability.

3. Incubation:

  • Divide each sample into two sets. One set is kept at room temperature, and the other at an elevated temperature (e.g., 40-60°C) to accelerate degradation.
  • Protect all samples from light.

4. Analysis:

  • Analyze the samples at initial time (t=0) and at subsequent time points (e.g., 2, 4, 8, 24, 48 hours) using a stability-indicating HPLC method (see Protocol 2).
  • Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying the parent compound in the presence of its degradants.

1. Forced Degradation Sample Generation:

  • Acid Hydrolysis: Treat the compound with 0.1 M HCl at 60°C for 24 hours.
  • Base Hydrolysis: Treat the compound with 0.1 M NaOH at 60°C for 24 hours.
  • Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature for 24 hours.
  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for 48 hours.
  • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

2. HPLC Method Development:

  • Use a reverse-phase C18 column.
  • Develop a gradient elution method using a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
  • Analyze a mixture of the stressed samples to ensure that all degradation products are well-resolved from the parent peak.
  • Use a photodiode array (PDA) detector to assess peak purity.

Data Presentation

The results from the pH stability study can be summarized in a table for easy comparison.

pHTemperature (°C)Time (hours)% Remaining Parent CompoundObservations
2.0250100Clear, colorless solution
2.0252499.5Clear, colorless solution
2.0602495.2Clear, colorless solution
7.4250100Clear, colorless solution
7.4252485.1Slight yellowing of solution
7.4602445.3Brown solution, precipitate
9.0250100Clear, colorless solution
9.0252470.2Yellow-brown solution
9.0602415.8Dark brown solution, significant precipitate

Note: The data in this table is hypothetical and for illustrative purposes only.

Visualization of Key Concepts

Degradation Pathway Hypothesis

G cluster_oxidation Oxidative Degradation (Neutral/Alkaline pH, O2, Light) cluster_hydrolysis Hydrolytic Degradation (Acidic/Basic pH, Heat) parent 1-N-(Pyrazin-2-yl)benzene-1,4-diamine quinone Quinone-imine Intermediates parent->quinone Oxidation hydrolysis_prod1 2-Aminopyrazine parent->hydrolysis_prod1 Hydrolysis hydrolysis_prod2 p-Phenylenediamine parent->hydrolysis_prod2 polymers Polymeric Degradants quinone->polymers Polymerization

Caption: Hypothesized degradation pathways for 1-N-(Pyrazin-2-yl)benzene-1,4-diamine.

Experimental Workflow for pH Stability Assessment

G cluster_analysis HPLC Analysis start Prepare Buffers (pH 2-10) prep_samples Prepare Samples in Buffers start->prep_samples incubate Incubate at RT and Elevated Temp (Protected from Light) prep_samples->incubate timepoint_0 t = 0 hours incubate->timepoint_0 timepoint_x t = 2, 4, 8, 24, 48 hours incubate->timepoint_x data_analysis Quantify Parent Compound and Degradants timepoint_0->data_analysis timepoint_x->data_analysis conclusion Determine Optimal pH Range for Stability data_analysis->conclusion

Caption: Workflow for determining the optimal pH for compound stability.

References

  • Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 1-3.
  • Rane, K., & Sangshetti, J. (2019). Forced degradation for pharmaceuticals: A review. International Journal of Scientific Development and Research, 4(5), 231-240.
  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).
  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
  • Sonawane, S., Gide, P. (2016). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 9(4), 431-438.
  • PubChem. (n.d.). Pyrazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Nayak, S., Acharjya, S. K., & Sahoo, S. (2011). In situ behavior of p-phenylenediamine in reconstructed human epidermis using high resolution magic angle spinning NMR. Chemical Research in Toxicology, 35(10), 1881-1892.
  • Piovarci, D. B., de Souza, A. R., & de Moraes, M. C. (2022). Synthesis and in situ behavior of 1,4- and 2,5-(13C) isotopomers of p-phenylenediamine in reconstructed human epidermis using high resolution magic angle spinning NMR. Chemical Research in Toxicology, 35(10), 1881-1892.

Sources

Removing impurities from crude 1-N-(Pyrazin-2-yl)benzene-1,4-diamine samples

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1-N-(Pyrazin-2-yl)benzene-1,4-diamine

Case ID: PUR-PPD-PYR-001 Status: Active Specialist: Senior Application Scientist[1][2][3]

Executive Summary & Compound Profile

Compound: 1-N-(Pyrazin-2-yl)benzene-1,4-diamine Common Aliases: N-(Pyrazin-2-yl)-p-phenylenediamine; 4-Amino-N-(2-pyrazinyl)aniline.[1][2][3] Structure Overview: A "push-pull" system containing an electron-rich p-phenylenediamine (PPD) core coupled to an electron-deficient pyrazine ring.[1][2][3]

The Challenge: Researchers working with this compound face two primary adversaries:

  • Oxidative Instability: Like all p-phenylenediamines, this compound rapidly oxidizes in air to form deeply colored (purple/black) quinonediimines (similar to the toxic 6PPD-quinone).[2][4]

  • Starting Material Persistence: Removing unreacted p-phenylenediamine (PPD) is difficult due to similar solubility profiles.[1][4]

Troubleshooting Guide (Q&A)

Q1: My crude product turned from pale brown to dark purple/black within minutes of filtering. Is it ruined? A: Not necessarily, but it is oxidizing.[3][4] This is the formation of the quinonediimine species.[4][5]

  • Immediate Action: Redissolve the solid in degassed solvent (Methanol or Dichloromethane) containing 1-2% Ascorbic Acid or wash with saturated aqueous Sodium Hydrosulfite (Na2S2O4) . These reducing agents will revert the quinone back to the amine.[4]

  • Prevention: Always dry your product under vacuum/nitrogen immediately.[4] Store under Argon at -20°C.

Q2: TLC shows a persistent spot just below my product that trails. What is it? A: This is likely unreacted p-phenylenediamine (PPD) .[1][2][4]

  • Diagnosis: PPD is highly polar and basic.[4] It trails on silica due to interaction with acidic silanol groups.[4]

  • Fix: Do not rely solely on silica gel.[4] Use the "pKa Swing" Extraction Protocol (see Section 3) to exploit the basicity difference between PPD (more basic) and your product (less basic).[4]

Q3: The product is an oily tar that won't crystallize. A: This "oiling out" is caused by trace impurities (regioisomers or solvent) lowering the melting point.[4]

  • Fix: Perform a Trituration .[4] Dissolve the oil in a minimum amount of DCM, then slowly add cold Hexane or Diethyl Ether while scratching the flask walls.[4] If that fails, convert it to the HCl salt (bubbling HCl gas into ether solution); the salt is often much more crystalline and stable than the free base.[4]

Validated Purification Protocols

Protocol A: The "pKa Swing" Extraction (Best for removing PPD)

Logic: PPD (pKa ~6.[4]0) is significantly more basic than your product (distal NH2 pKa ~4.5 due to the electron-withdrawing pyrazine ring).[2][4] We can protonate PPD into the water layer while keeping the product in the organic layer.[4]

  • Dissolution: Dissolve crude mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram).

  • The Swing Wash:

    • Prepare a Citrate Buffer (pH 4.0) .[4]

    • Wash the organic layer 3 times with this buffer.[4]

    • Mechanism:[1][3][4][5] At pH 4.0, the highly basic PPD is >99% protonated (water soluble).[4] The less basic product is less protonated and partitions into the EtOAc.[4]

  • Final Wash: Wash organic layer once with Brine to remove emulsified water.[4]

  • Drying: Dry over Na2SO4 (Sodium Sulfate) with a pinch of Ascorbic Acid added to the solid desiccant to prevent oxidation during filtration.

Protocol B: "Buffered" Column Chromatography

Logic: Standard silica is acidic and will degrade your amine or cause streaking.[4]

  • Stationary Phase Pre-treatment: Slurry silica gel in Hexane containing 1% Triethylamine (Et3N) .[4] This neutralizes acidic sites.[4]

  • Eluent System:

    • Solvent A: Dichloromethane (DCM)[6]

    • Solvent B: Methanol (MeOH) containing 1% NH4OH.[4]

    • Gradient: Start 100% DCM -> 5% MeOH.[1][2][4]

  • Loading: Load sample as a solid deposit on Celite (dry load) to prevent band broadening.[4]

Protocol C: Stabilization via Salt Formation

Logic: If the free base is too unstable, isolate it as a salt.[4]

  • Dissolve crude amine in dry Ethanol or Dioxane .[4]

  • Add 1.1 equivalents of 4M HCl in Dioxane dropwise at 0°C.

  • The hydrochloride salt will precipitate immediately.[4] Filter under Nitrogen.[4]

  • Wash with cold Diethyl Ether.[4]

  • Result: The salt is stable to oxidation and can be stored for months.[4]

Technical Visualization

Figure 1: Purification Decision Logic

PurificationLogic Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Solid Solid/Precipitate CheckState->Solid Oil Dark Oil/Tar CheckState->Oil CheckColor Color Check Solid->CheckColor Oil->CheckColor Purple Purple/Black (Oxidized) CheckColor->Purple Oxidation Detected Brown Pale Brown/Beige (Intact) CheckColor->Brown Looks Good ActionRed Add Reducing Agent (Na2S2O4 wash) Purple->ActionRed ActionExtract Protocol A: pKa Swing Extraction Brown->ActionExtract ActionRed->ActionExtract ActionSalt Protocol C: Convert to HCl Salt ActionExtract->ActionSalt For Long Term Storage

Caption: Decision tree for handling crude 1-N-(Pyrazin-2-yl)benzene-1,4-diamine, prioritizing oxidation reversal and impurity removal.

Figure 2: The Oxidation Trap (Mechanism)

OxidationPath Product Target Amine (Colorless/Beige) Radical Radical Cation (Intermediate) Product->Radical Oxidation Quinone Quinonediimine (Purple/Toxic) Radical->Quinone - 2H+ Quinone->Product Reduction (Protocol A) Air + O2 / Air Red + Ascorbic Acid

Caption: The reversible redox cycle of phenylenediamines. Protocol A utilizes reduction to recover the target amine from the quinone form.

Quantitative Data: Solvent Compatibility

SolventSolubility (Target)Solubility (Impurity: PPD)SuitabilityNotes
Water (pH 7) LowModeratePoor Emulsion risk.[1][2][3]
Water (pH 4) LowHigh Excellent Use for "Swing" wash (Protocol A).[4]
Dichloromethane HighLowGood Good for extraction, but can cause oiling.[3][4]
Ethyl Acetate HighModerateBest Best for partitioning against acidic buffers.[4]
Hexane InsolubleInsolublePrecipitant Use to crash out product from DCM.[4]

References

  • Synthesis and Toxicity Evaluation of p-Phenylenediamine-Quinones . ACS Publications.[4] Available at: [Link] (Demonstrates the oxidation pathway of PPD derivatives to quinones and purification via recrystallization).[4]

  • Pyrazine | C4H4N2 | CID 9261 .[4] PubChem. Available at: [Link] (Physicochemical properties of the pyrazine moiety).[4]

  • 1,4-Benzenediamine Properties . NIST WebBook.[4] Available at: [Link] (Basicity and solubility data for the phenylenediamine core).[4]

  • Isolation and Purification of Pyrazines . PubMed.[4] Available at: [Link] (Methodologies for extracting pyrazine derivatives using Ethyl Acetate).[4]

Sources

Technical Support Center: Enhancing the Thermal Stability of 1-N-(Pyrazin-2-yl)benzene-1,4-diamine Based Polymers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-N-(Pyrazin-2-yl)benzene-1,4-diamine based polymers. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis and thermal analysis of this unique class of aromatic polyamides. Our goal is to equip you with the knowledge to overcome experimental challenges and enhance the thermal stability of your polymers.

I. Understanding the Polymer System: Key Characteristics

Polymers derived from 1-N-(Pyrazin-2-yl)benzene-1,4-diamine are a class of aromatic polyamides that incorporate a nitrogen-rich pyrazine heterocycle into the polymer backbone. This structural feature imparts a unique combination of properties, including the potential for high thermal stability and specific intermolecular interactions. The core structure consists of a benzene ring with two amine groups at the para positions, with a pyrazine ring attached to one of the amine groups.[1] This arrangement creates a conjugated system that can facilitate π-π stacking and hydrogen bonding.[1]

However, the synthesis and thermal performance of these polymers can be influenced by several factors, from monomer purity to polymerization conditions and post-polymerization modifications. This guide will address these aspects in a practical, question-and-answer format.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

A. Polymer Synthesis and Molecular Weight Control

Question 1: My polymerization of 1-N-(Pyrazin-2-yl)benzene-1,4-diamine with a diacid chloride is resulting in a low molecular weight polymer. What are the likely causes and how can I improve this?

Answer: Low molecular weight is a common challenge in polycondensation reactions and can stem from several sources. Here's a breakdown of potential causes and troubleshooting steps:

  • Monomer Purity and Stoichiometry:

    • Insight: Step-growth polymerization is highly sensitive to monomer purity and stoichiometric balance. Impurities, particularly monofunctional compounds or water, can act as chain terminators, limiting the final molecular weight. An imbalance in the molar ratio of the diamine and diacid chloride will also result in lower molecular weight polymers.[2]

    • Troubleshooting Protocol:

      • Monomer Purification: Ensure your 1-N-(Pyrazin-2-yl)benzene-1,4-diamine monomer is of high purity. Recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography may be necessary to remove impurities.[1] The diacid chloride should also be purified, for instance, by distillation or recrystallization.

      • Drying: Thoroughly dry all monomers and solvents before use. The presence of water will hydrolyze the diacid chloride, leading to an imbalance in stoichiometry and the formation of carboxylic acid end-groups that are less reactive under low-temperature polycondensation conditions.

      • Precise Stoichiometry: Accurately weigh your monomers to ensure a 1:1 molar ratio. Even small deviations can significantly impact the final molecular weight.

  • Reaction Conditions:

    • Insight: The reaction temperature and time play crucial roles. Low temperatures may lead to a slow reaction rate and incomplete polymerization, while excessively high temperatures can promote side reactions and degradation.[3]

    • Troubleshooting Protocol:

      • Temperature Optimization: For low-temperature solution polycondensation, a common method for aromatic polyamides, the optimal temperature is typically between 0°C and room temperature.[4] If the reaction is sluggish, a modest increase in temperature may be beneficial, but this should be carefully monitored to avoid side reactions.

      • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress by observing the increase in viscosity of the solution.

      • Efficient Stirring: Maintain efficient stirring throughout the reaction to ensure homogeneity and promote contact between the growing polymer chains.

  • Solvent and By-product Removal:

    • Insight: The choice of solvent is critical for keeping the growing polymer chains in solution. If the polymer precipitates prematurely, chain growth will be halted. The removal of by-products, such as HCl in the case of polycondensation with a diacid chloride, is also important.

    • Troubleshooting Protocol:

      • Solvent Selection: Use a polar aprotic solvent in which both the monomers and the resulting polymer are soluble. Common choices for aromatic polyamides include N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc), often with the addition of a salt like lithium chloride (LiCl) or calcium chloride (CaCl2) to enhance solubility.[5][6]

      • Acid Scavenger: The HCl generated during the reaction can protonate the amine groups, rendering them unreactive. The use of an acid scavenger, such as pyridine or triethylamine, is often necessary to neutralize the HCl and drive the reaction to completion.[7]

Question 2: I'm observing discoloration (yellowing or browning) in my polymer during synthesis or processing. What is causing this and how can I prevent it?

Answer: Discoloration in aromatic amine-based polymers is often indicative of oxidative degradation. The aromatic amine moieties are susceptible to oxidation, which can lead to the formation of colored by-products.[8][9]

  • Insight: The primary amine groups and the electron-rich aromatic rings in the 1-N-(Pyrazin-2-yl)benzene-1,4-diamine monomer and the resulting polymer are prone to oxidation, especially at elevated temperatures and in the presence of oxygen. This can lead to the formation of quinone-like structures and other chromophores.

  • Troubleshooting Protocol:

    • Inert Atmosphere: Conduct the polymerization reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • High-Purity Monomers: Use highly purified monomers, as impurities can sometimes catalyze oxidation reactions.

    • Temperature Control: Avoid excessively high temperatures during both polymerization and subsequent processing steps like drying and melt processing.

    • Antioxidant Addition: Consider the addition of a small amount of an antioxidant to the polymerization mixture or during compounding. Hindered phenolic antioxidants are often effective in preventing thermo-oxidative degradation.[10][11]

B. Enhancing Thermal Stability

Question 3: My polymer shows a lower than expected thermal decomposition temperature in Thermogravimetric Analysis (TGA). What strategies can I employ to enhance its thermal stability?

Answer: The thermal stability of a polymer is intrinsically linked to its chemical structure and intermolecular forces. For 1-N-(Pyrazin-2-yl)benzene-1,4-diamine based polymers, several strategies can be explored to enhance their thermal stability:

  • Increasing Molecular Weight:

    • Insight: Generally, higher molecular weight polymers exhibit better thermal stability due to the increased energy required to break a larger number of bonds and the greater entanglement of polymer chains.

    • Strategy: Implement the troubleshooting steps outlined in Question 1 to maximize the molecular weight of your polymer.

  • Crosslinking:

    • Insight: Introducing crosslinks between polymer chains creates a three-dimensional network that restricts chain mobility and requires more energy for decomposition, thus increasing thermal stability.[12] The nitrogen atoms in the pyrazine ring could potentially serve as sites for certain crosslinking reactions.

    • Strategy:

      • Post-polymerization Crosslinking: Treat the synthesized polymer with a suitable crosslinking agent. For polyamides with available amino groups, diisocyanates, diepoxides, or polyaldehydes can be effective crosslinking agents.[13][14]

      • Thermal Crosslinking: Some functional groups can be incorporated into the polymer backbone that undergo crosslinking upon heating. For instance, incorporating monomers with nitrile groups can lead to thermal crosslinking.[5]

  • Copolymerization:

    • Insight: Introducing a comonomer with a more rigid and thermally stable structure can enhance the overall thermal stability of the resulting copolymer.

    • Strategy: Copolymerize 1-N-(Pyrazin-2-yl)benzene-1,4-diamine with a more rigid aromatic diamine or use a diacid chloride that imparts greater rigidity to the polymer backbone.

  • Use of Antioxidants:

    • Insight: The addition of antioxidants can inhibit thermo-oxidative degradation, which is often the initial step in the thermal decomposition of polymers in the presence of air. Aromatic amine antioxidants are particularly effective at high temperatures.[8][9]

    • Strategy: Incorporate a small percentage (typically 0.1-1.0 wt%) of a high-temperature antioxidant into the polymer. A synergistic blend of a primary antioxidant (radical scavenger, e.g., hindered phenol) and a secondary antioxidant (hydroperoxide decomposer, e.g., phosphite) can be particularly effective.[15]

Data Summary: Expected Impact of Enhancement Strategies on Thermal Properties

StrategyExpected Effect on Td (5% weight loss)Expected Effect on TgKey Considerations
Increase Molecular Weight IncreaseIncreaseOptimize synthesis conditions
Crosslinking Significant IncreaseSignificant IncreaseMay reduce solubility and processability
Copolymerization Dependent on comonomerDependent on comonomerMaintain desired properties of the original polymer
Antioxidant Addition Increase (in air)Minimal changeCompatibility and stability of the antioxidant at processing temperatures

Td: Decomposition Temperature, Tg: Glass Transition Temperature

III. Experimental Protocols and Workflows

A. Standard Protocol for Thermal Analysis

A combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is essential for characterizing the thermal properties of your polymers.[16][17]

1. Thermogravimetric Analysis (TGA):

  • Purpose: To determine the thermal stability and decomposition temperature of the polymer.

  • Procedure:

    • Place a small, known amount of the dried polymer sample (5-10 mg) into a TGA pan.

    • Heat the sample from room temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen for inert decomposition, air for oxidative decomposition).

    • Record the weight loss as a function of temperature. The temperature at which 5% weight loss occurs (Td5) is a common metric for thermal stability.

2. Differential Scanning Calorimetry (DSC):

  • Purpose: To determine thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[18][19]

  • Procedure:

    • Seal a small amount of the dried polymer sample (5-10 mg) in a DSC pan.

    • Heat the sample to a temperature above its expected Tg or Tm at a controlled rate (e.g., 10°C/min).

    • Cool the sample at a controlled rate.

    • Reheat the sample at the same controlled rate. The second heating scan is typically used to determine the Tg, as it erases the thermal history of the sample.

B. Visualization of Workflows

Troubleshooting Workflow for Low Molecular Weight Polymer

Caption: Troubleshooting workflow for addressing low molecular weight in the synthesis of 1-N-(Pyrazin-2-yl)benzene-1,4-diamine based polymers.

Workflow for Enhancing Thermal Stability

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Validation for the Detection of 1-N-(Pyrazin-2-yl)benzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 1-N-(Pyrazin-2-yl)benzene-1,4-diamine. As a potential impurity or degradation product in pharmaceutical manufacturing, particularly related to compounds like pyrazinamide, or as a key chemical intermediate, its precise detection is critical for ensuring product quality, safety, and efficacy.

This document moves beyond a simple checklist of validation parameters. It delves into the scientific rationale behind methodological choices, presents a robust, self-validating experimental protocol, and compares the performance of HPLC with viable alternative analytical techniques. All procedures and acceptance criteria are grounded in the globally recognized International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring regulatory compliance and data integrity.[1][2][3][4][5]

The Analytical Challenge: Understanding the Analyte and Method Principle

1-N-(Pyrazin-2-yl)benzene-1,4-diamine is a heterocyclic aromatic amine.[6][7] Its structure, featuring both a pyrazine and a phenylenediamine moiety, dictates its chromatographic behavior. The presence of nitrogen atoms and the aromatic systems makes it a suitable chromophore for UV-Vis detection.

A Reversed-Phase HPLC (RP-HPLC) method is the most logical choice for this analysis.[8] In this mode, the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase.

  • Stationary Phase: A C18 (octadecylsilyl) column is the workhorse for separating moderately polar to non-polar compounds like our target analyte. Its long alkyl chains provide the necessary hydrophobicity for effective retention.

  • Mobile Phase: A gradient mixture of a polar organic solvent (like acetonitrile) and an aqueous buffer (like water with a small percentage of formic acid) is employed. Starting with a higher aqueous content allows the analyte to bind to the column, while gradually increasing the organic solvent concentration decreases its retention, causing it to elute. The formic acid helps to protonate the amine groups, ensuring sharp, symmetrical peak shapes.

  • Detection: A Photo-Diode Array (PDA) or UV-Vis detector is ideal. The extended conjugation in the molecule will result in strong UV absorbance, allowing for sensitive detection. A PDA detector offers the added advantage of acquiring full UV spectra, which aids in peak purity assessment and method specificity.

Experimental Protocol: A Step-by-Step Guide to Method Validation

The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[4][5] The following protocol outlines the experiments required to validate the HPLC method according to ICH Q2(R2) guidelines.[3][9]

Instrumentation and Chromatographic Conditions
ParameterRecommended ConditionRationale
HPLC System Quaternary Pump, Autosampler, Column Oven, PDA DetectorStandard configuration for robust and reproducible results.
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeProvides excellent resolution and efficiency for aromatic amines.[10]
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier ensures consistent ionization and good peak shape.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency and elution strength.
Gradient Elution 0-20 min: 10% to 90% B; 20-25 min: 90% B; 25.1-30 min: 10% BA gradient is necessary to elute the analyte with a reasonable retention time and ensure any more non-polar impurities are washed from the column.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures retention time stability.
Injection Vol. 10 µLA small volume minimizes potential for peak distortion.
Detection λ 265 nm (or optimal wavelength determined by PDA scan)Wavelength should be set at an absorbance maximum for the analyte to ensure high sensitivity.
Validation Workflow Diagram

The following diagram illustrates the logical flow of the method validation process.

HPLC_Validation_Workflow cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Documentation plan Define Analytical Target Profile (ATP) develop Method Development & Optimization plan->develop protocol Write Validation Protocol develop->protocol specificity Specificity / Selectivity protocol->specificity Execute Protocol linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness analysis Data Analysis & Statistical Evaluation robustness->analysis Complete Experiments report Generate Validation Report analysis->report lifecycle Method Lifecycle Management report->lifecycle

Caption: Workflow for HPLC Analytical Method Validation.

Validation Parameter Protocols

1. Specificity (Selectivity)

  • Purpose: To demonstrate that the signal measured is unequivocally from the target analyte, without interference from other components like impurities, degradation products, or matrix components.[2]

  • Protocol:

    • Prepare and inject a diluent blank to ensure no peaks at the analyte's retention time.

    • Prepare and inject a placebo (matrix without the analyte) to assess for matrix effects.

    • Prepare a solution of the analyte at a target concentration (e.g., 10 µg/mL).

    • Spike the placebo with the analyte and inject. The peak response should be comparable to the pure standard, and the retention time should be identical.

    • If available, inject solutions of known related substances or potential impurities to demonstrate separation from the main analyte peak.

    • Use the PDA detector to perform peak purity analysis on the analyte peak in a spiked sample. The purity angle should be less than the purity threshold.[11]

2. Linearity and Range

  • Purpose: To verify that the method's response is directly proportional to the analyte concentration over a specified range.[1]

  • Protocol:

    • Prepare a stock solution of 1-N-(Pyrazin-2-yl)benzene-1,4-diamine (e.g., 100 µg/mL).

    • Perform serial dilutions to prepare at least five calibration standards covering the expected working range (e.g., 1, 5, 10, 25, 50 µg/mL).

    • Inject each standard in triplicate.

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999.[9][10]

3. Accuracy

  • Purpose: To determine the closeness of the test results to the true value. It is typically assessed using recovery studies.

  • Protocol:

    • Prepare placebo samples.

    • Spike the placebo at three different concentration levels (e.g., low, medium, high: 80%, 100%, and 120% of the target concentration).

    • Prepare three replicate samples at each level.

    • Analyze the samples and calculate the percentage recovery for each.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[9]

4. Precision

  • Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.

  • Protocol:

    • Repeatability (Intra-assay precision):

      • Prepare six individual samples at 100% of the target concentration.

      • Analyze them on the same day, with the same analyst and instrument.

      • Calculate the Relative Standard Deviation (%RSD) of the results.

    • Intermediate Precision:

      • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

      • Calculate the %RSD.

    • Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.[2]

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Purpose: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

  • Protocol (based on Signal-to-Noise ratio):

    • Prepare and inject a series of increasingly dilute solutions of the analyte.

    • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.

    • Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ.

    • Inject the LOQ solution six times and confirm that the %RSD is acceptable (typically ≤ 10%).

6. Robustness

  • Purpose: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Prepare a system suitability solution or a standard solution.

    • Analyze the solution while making small variations to the following parameters, one at a time:

      • Flow Rate (e.g., ± 0.1 mL/min)

      • Column Temperature (e.g., ± 2 °C)

      • Mobile Phase Composition (e.g., vary the percentage of acetonitrile by ± 2%)

    • Monitor the effect on system suitability parameters (e.g., retention time, peak area, tailing factor). The results should remain within acceptable limits.

Performance Comparison with Alternative Analytical Techniques

While HPLC is a robust and widely accessible technique, other methods can also be employed for the analysis of aromatic amines. The choice of method depends on factors like required sensitivity, sample matrix complexity, and available instrumentation.[8]

FeatureValidated HPLC-PDA GC-MS (Gas Chromatography-Mass Spectrometry) UPLC-MS/MS (Ultra-Performance LC-Tandem MS) TLC-Densitometry
Principle Liquid-phase separation based on polarity, UV absorbance detection.Gas-phase separation based on volatility, mass-based detection.High-pressure liquid separation, highly specific mass-based detection.Planar chromatography, densitometric quantification.
Specificity Good to Excellent (Peak purity via PDA enhances specificity).Excellent (Mass fragmentation patterns are highly specific).Superior (Parent-daughter ion transitions are extremely selective).Moderate (Prone to interference from co-eluting spots).
Sensitivity (Typical LOQ) ~0.1 - 1 µg/mL~1 - 50 pg/L (after derivatization)[12]~0.1 - 0.5 µg/mL[13]~0.02 - 0.28 µg per spot[14]
Analysis Time 20-40 minutes per sample.[10]20-40 minutes per sample.< 10 minutes per sample.[15]Fast screening for multiple samples simultaneously.
Sample Prep Simple dissolution and filtration.Can require derivatization to increase volatility and thermal stability.[12]Simple dissolution and filtration.Simple spotting.
Key Advantage Robust, reliable, and widely available. Excellent for routine QC.High sensitivity and definitive identification.[16]Very high throughput, sensitivity, and specificity.[15][17]Low cost, simple, good for rapid screening.[18]
Key Limitation Moderate sensitivity compared to MS methods.Not suitable for non-volatile or thermally labile compounds.Higher instrument cost and complexity.Lower precision and accuracy.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers excellent sensitivity and specificity. However, for polar aromatic amines like the target analyte, a derivatization step is often necessary to make the compound volatile enough for gas chromatography.[12] This adds complexity to the sample preparation process.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): UPLC systems use smaller column particles and higher pressures to achieve faster separations and better resolution than conventional HPLC.[15] When coupled with a tandem mass spectrometer, this method provides unparalleled sensitivity and selectivity, making it ideal for trace-level analysis in complex matrices like biological fluids.[13]

Thin-Layer Chromatography (TLC)-Densitometry: TLC is a simpler and less expensive technique that can be used for the determination of pyrazinamide and its impurities.[18] While it is useful for screening purposes, it generally offers lower precision and accuracy compared to HPLC and is not the preferred method for quantitative validation in a regulated environment.

Conclusion

The validated RP-HPLC method detailed in this guide provides a robust, reliable, and accurate system for the quantitative determination of 1-N-(Pyrazin-2-yl)benzene-1,4-diamine. By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness according to ICH guidelines, laboratories can ensure the integrity of their data for quality control, stability testing, and regulatory submissions.[1][3] While alternative methods like GC-MS and UPLC-MS/MS offer advantages in specific scenarios, particularly for trace analysis, the validated HPLC method represents the gold standard for routine analysis due to its excellent performance, accessibility, and cost-effectiveness.

References

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube.
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
  • ICH Q2(R2)
  • Different spectrophotometric and TLC-densitometric methods for determination of pyrazinamide in presence of its impurity. (2017, March 15).
  • GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. (2024, January 4). PubMed.
  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of arom
  • Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software.
  • Simple and rapid detection of aromatic amines using a thin layer chromatography plate. (2025, August 6).
  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent.
  • A Comparative Guide to Pyrazinamide Assay Methodologies: Linearity, Accuracy, and Precision. Benchchem.
  • Colorimetric Methods for Rapid Determination of Pyrazinamide Resistance. (2020, September 23).
  • 1-n-(pyrimidin-2-yl)benzene-1,4-diamine. PubChem.
  • Colorimetric methods for rapid determination of pyrazinamide resistance. PubMed.
  • Development and Validation of a UPLC-MS/MS Method for Therapeutic Drug Monitoring, Pharmacokinetic and Stability Studies of First-Line Antituberculosis Drugs in Urine. (2024, January 9). PMC.
  • 1-n-(Pyrimidin-2-yl)benzene-1,4-diamine. ChemScene.
  • benzene-1,4-diamine. (2025, August 27). Chemsrc.
  • A Comparative Guide to Analytical Method Validation for Diphenyl-1H-pyrazole-4,5-diamine. Benchchem.
  • Pyrazine. Wikipedia.
  • 1,4-Benzenediamine. NIST WebBook.
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023, March 15). Trends in Sciences.
  • Analytical method validation of reversed phase HPLC for quantitative analysis of tartrazine and auramine o in powder drinks. (2020, August 20). Food Research.
  • (PDF) Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent.... (2025, December 2).
  • Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines. MDPI.

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Mass spectrometry fragmentation patterns of 1-N-(Pyrazin-2-yl)benzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation Patterns of 1-N-(Pyrazin-2-yl)benzene-1,4-diamine: A Comparative Analysis

Abstract

This technical guide provides a comprehensive analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation patterns of 1-N-(Pyrazin-2-yl)benzene-1,4-diamine. As a molecule integrating three distinct chemical moieties—a pyrazine ring, a phenylenediamine core, and a secondary amine bridge—its fragmentation behavior is complex and informative. This document, intended for researchers in analytical chemistry, drug development, and materials science, elucidates the characteristic fragmentation pathways by comparing them with the known patterns of its structural analogs: benzene-1,4-diamine and 2-aminopyrazine. We present a detailed, field-proven experimental protocol for acquiring high-quality mass spectra and provide visual diagrams of the predicted fragmentation pathways and experimental workflow to facilitate structural confirmation and impurity identification.

Introduction: The Structural and Analytical Challenge

1-N-(Pyrazin-2-yl)benzene-1,4-diamine (C₁₀H₁₀N₄, M.W. 186.22 g/mol ) is a heteroaromatic diamine with significant potential as a building block in the synthesis of advanced polymers, coordination complexes, and novel pharmaceutical agents.[1] The pyrazine ring is a key feature in various bioactive molecules, known for its role in anticancer and antibiotic applications.[1][2] Accurate structural characterization is paramount for quality control and mechanistic studies. Mass spectrometry, particularly with electron ionization (EI), is a powerful tool for elucidating molecular structure by analyzing the patterns of fragment ions produced from a parent molecule.

Given the absence of published experimental mass spectra for this specific compound[3], this guide provides a predictive framework grounded in established fragmentation principles for aromatic and heterocyclic amines.[4][5][6] By deconstructing the molecule into its core components and analyzing their individual fragmentation behaviors, we can construct a reliable theoretical fragmentation map. This comparative approach not only aids in the identification of the target compound but also helps in distinguishing it from potential isomers and synthetic precursors.

Part 1: Predicted Fragmentation Pathways of 1-N-(Pyrazin-2-yl)benzene-1,4-diamine

The fragmentation of an organic molecule in an EI-MS system is governed by the stability of the resulting ions and neutral losses. For 1-N-(Pyrazin-2-yl)benzene-1,4-diamine, the presence of aromatic rings and nitrogen atoms dictates the primary fragmentation routes.

The Nitrogen Rule: The molecule contains four nitrogen atoms (an even number). According to the nitrogen rule, its molecular ion (M⁺•) should have an even mass-to-charge ratio (m/z).[7][8] The calculated molecular weight is 186.22, thus we predict an intense molecular ion peak at m/z 186 . The high stability conferred by the two aromatic systems should make the molecular ion readily observable.[5]

Key Fragmentation Mechanisms:

  • Alpha (α)-Cleavage: The most probable initial fragmentations for amines involve the cleavage of bonds adjacent (alpha) to the nitrogen atom, as this leads to the formation of resonance-stabilized cations.[7][9]

  • Hydrogen Loss ([M-H]⁺): Aromatic amines commonly exhibit a prominent peak corresponding to the loss of a hydrogen atom from a nitrogen atom, resulting in a stable, even-electron ion.[4][5]

  • Heterocyclic Ring Fragmentation: The pyrazine ring, while aromatic, can undergo characteristic fragmentation, typically involving the loss of small, stable neutral molecules like hydrogen cyanide (HCN).[5][10]

The proposed major fragmentation pathways are visualized below.

G cluster_0 Primary Fragmentation cluster_1 Secondary Fragmentation M 1-N-(Pyrazin-2-yl)benzene-1,4-diamine M+•, m/z 186 m185 [M-H]+ m/z 185 M->m185 - H• m108 [C₆H₆N₂]+• Phenylenediamine Radical Cation m/z 108 M->m108 C-N Bond Cleavage m93 [C₆H₅N₂]+ Aminophenylaminyl Cation m/z 93 M->m93 Pyrazine Ring Cleavage m158 [C₉H₈N₃]+ m/z 158 m185->m158 - HCN m81 [C₄H₅N₂]+ Protonated Pyrazine Fragment m/z 81 m108->m81 - HCN m66 [C₅H₆]+ m/z 66 m93->m66 - HCN G cluster_workflow Experimental Workflow Sample 1. Sample Prep (1 mg/mL in Methanol) GC 2. GC Injection (Split Mode, 280°C) Sample->GC Separation 3. Chromatographic Separation (30m Column, Temp Ramp) GC->Separation Ionization 4. EI Ionization (70 eV, 230°C Source) Separation->Ionization Detection 5. Mass Analysis (Quadrupole/TOF, m/z 40-400) Ionization->Detection Analysis 6. Data Analysis (Spectrum Extraction & Interpretation) Detection->Analysis

Sources

A Comparative Analysis of the Antioxidant Efficacy of 1-N-(Pyrazin-2-yl)benzene-1,4-diamine and p-Phenylenediamine: A Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic field of drug development and materials science, the mitigation of oxidative stress is a critical parameter for ensuring therapeutic efficacy and material longevity.[1][2][3][4] Antioxidants play a pivotal role in this context by neutralizing harmful reactive oxygen species (ROS), thereby preventing cellular damage and material degradation.[3][4] This guide provides a comprehensive, head-to-head comparison of the antioxidant potential of a novel pyrazine-containing aromatic amine, 1-N-(Pyrazin-2-yl)benzene-1,4-diamine, against the well-established antioxidant, p-phenylenediamine (PPD).

This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the experimental methodologies required to rigorously assess and compare the antioxidant efficacy of these two compounds. While p-phenylenediamine and its derivatives are recognized for their antioxidant properties, particularly in industrial applications like rubber manufacturing, the antioxidant potential of 1-N-(Pyrazin-2-yl)benzene-1,4-diamine is a subject of growing interest due to the diverse pharmacological activities associated with pyrazine derivatives, including antioxidant effects.[5][6][7][8][9][10]

Introduction to the Compounds and the Rationale for Comparison

p-Phenylenediamine (PPD) is a well-characterized aromatic diamine with known antioxidant capabilities.[5][8] Its ability to scavenge free radicals has led to its widespread use as an antiozonant and antioxidant in various industrial applications.[5][8] However, its application in biological systems is approached with caution due to potential toxicities.

1-N-(Pyrazin-2-yl)benzene-1,4-diamine represents a novel compound of interest. The incorporation of a pyrazine ring, a heterocyclic structure known to be present in various biologically active molecules, suggests the potential for significant antioxidant activity.[6][7][9][10] Pyrazine derivatives have been reported to exhibit a range of pharmacological effects, including anti-inflammatory, anticancer, and antioxidant properties.[6][7][9][10] Therefore, a direct comparison of its antioxidant efficacy against a standard like PPD is warranted to evaluate its potential as a novel antioxidant agent.

The central hypothesis of this guide is that the addition of the pyrazine moiety to the p-phenylenediamine backbone will modulate its antioxidant activity. This guide will outline the necessary experimental framework to test this hypothesis.

Theoretical Underpinnings of Antioxidant Activity

The antioxidant mechanism of aromatic amines like p-phenylenediamine primarily involves the donation of a hydrogen atom or an electron to a free radical, thereby neutralizing it. The resulting radical cation is often stabilized by resonance. The introduction of the electron-withdrawing pyrazine ring in 1-N-(Pyrazin-2-yl)benzene-1,4-diamine is expected to influence the electron density on the amine groups, which could either enhance or diminish its ability to donate a hydrogen atom or an electron.

Experimental Design for Comparative Antioxidant Efficacy

To provide a robust comparison, a battery of in vitro antioxidant assays is recommended. Each assay targets a different aspect of antioxidant activity, and employing multiple methods provides a more complete picture of the compounds' capabilities.[11]

Chemical Structures and Properties
CompoundStructureMolar Mass ( g/mol )Key Features
p-Phenylenediamine p-Phenylenediamine structure108.14Aromatic diamine, susceptible to oxidation.[8]
1-N-(Pyrazin-2-yl)benzene-1,4-diamine 1-N-(Pyrazin-2-yl)benzene-1,4-diamine structure186.22Contains both a phenylenediamine and a pyrazine moiety.

In Vitro Antioxidant Assays: Protocols and Rationale

The following are detailed protocols for three widely accepted antioxidant assays: the DPPH radical scavenging assay, the ABTS radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[12][13][14] The reduction of the deep violet DPPH radical to the pale yellow diphenylpicrylhydrazine is monitored spectrophotometrically at approximately 517 nm.[13]

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • Prepare stock solutions (1 mg/mL) of the test compounds (1-N-(Pyrazin-2-yl)benzene-1,4-diamine and p-phenylenediamine) and a standard antioxidant (e.g., Ascorbic acid or Trolox) in methanol.

    • Create a series of dilutions from the stock solutions to generate a range of concentrations for testing.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each concentration of the test compounds and the standard to separate wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, use 100 µL of methanol instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

      Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.

    • Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Causality Behind Experimental Choices: The use of a stable radical like DPPH allows for a straightforward and reproducible measurement of radical scavenging capacity.[12][13] Methanol is a common solvent that effectively dissolves both the DPPH radical and many antioxidant compounds.

DPPH_Assay DPPH DPPH• (Violet Radical) DPPH_H DPPH-H (Yellow, Reduced Form) DPPH->DPPH_H Donates H• or e- Antioxidant Antioxidant (Test Compound) Radical_Antioxidant Oxidized Antioxidant Antioxidant->Radical_Antioxidant Loses H• or e-

Caption: DPPH radical scavenging mechanism.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).[15][16] The ABTS•+ is a blue-green chromophore that is reduced to the colorless ABTS upon reaction with an antioxidant, and the change in absorbance is measured at 734 nm.[15][16]

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • To generate the ABTS•+ stock solution, mix equal volumes of the ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ stock solution with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare stock solutions and serial dilutions of the test compounds and a standard (e.g., Trolox) as described for the DPPH assay.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of each concentration of the test compounds and the standard to separate wells.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • For the blank, use 20 µL of the solvent instead of the test compound.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.

    • Determine the IC50 value or express the results as Trolox Equivalent Antioxidant Capacity (TEAC).

Causality Behind Experimental Choices: The ABTS assay is versatile as it can be used to measure the antioxidant capacity of both hydrophilic and lipophilic compounds.[17] The radical is soluble in both aqueous and organic solvents. The use of a pre-formed radical allows for a rapid and convenient assay.

ABTS_Workflow start Start reagent_prep Prepare ABTS•+ Solution start->reagent_prep sample_prep Prepare Test Compound Dilutions start->sample_prep assay Mix ABTS•+ and Sample in 96-well Plate reagent_prep->assay sample_prep->assay incubation Incubate for 6 minutes assay->incubation measurement Measure Absorbance at 734 nm incubation->measurement analysis Calculate % Scavenging and IC50 measurement->analysis end End analysis->end

Caption: ABTS assay experimental workflow.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH.[18][19] The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.[20]

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of distilled water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.

    • FeCl₃ Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of distilled water.

    • FRAP Reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh daily and warm it to 37°C before use.

    • Prepare a standard curve using a known concentration of FeSO₄·7H₂O.

    • Prepare stock solutions and serial dilutions of the test compounds.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of each concentration of the test compounds and the standard to separate wells.

    • Add 180 µL of the FRAP reagent to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Calculate the FRAP value of the samples by comparing their absorbance to the standard curve of Fe²⁺. The results are expressed as µM of Fe²⁺ equivalents per gram of the compound.

Causality Behind Experimental Choices: The FRAP assay provides a direct measure of the total reducing power of a sample, which is an important aspect of antioxidant activity.[21][22] The low pH of the reaction medium ensures that the iron remains soluble.

FRAP_Pathway Fe3 Fe³⁺-TPTZ (Colorless) Fe2 Fe²⁺-TPTZ (Blue) Fe3->Fe2 Reduction Antioxidant Antioxidant Oxidized_Antioxidant Oxidized Antioxidant Antioxidant->Oxidized_Antioxidant Oxidation

Caption: FRAP assay reaction pathway.

Data Presentation and Interpretation

The results from the three assays should be compiled into a clear and concise table for easy comparison.

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)FRAP Value (µM Fe²⁺/g)
p-Phenylenediamine Experimental ValueExperimental ValueExperimental Value
1-N-(Pyrazin-2-yl)benzene-1,4-diamine Experimental ValueExperimental ValueExperimental Value
Ascorbic Acid (Standard) Experimental ValueExperimental ValueExperimental Value
Trolox (Standard) Experimental ValueExperimental ValueExperimental Value

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative evaluation of the antioxidant efficacy of 1-N-(Pyrazin-2-yl)benzene-1,4-diamine and p-phenylenediamine. The outlined protocols for the DPPH, ABTS, and FRAP assays, along with the rationale for their selection, will enable researchers to generate robust and reliable data.

The findings from this comparative study will be instrumental in determining the potential of 1-N-(Pyrazin-2-yl)benzene-1,4-diamine as a novel antioxidant for applications in drug development and materials science. Further studies could explore the in vivo antioxidant activity, toxicity profiles, and the precise mechanisms of action of this promising compound. The exploration of structure-activity relationships within a broader series of pyrazine-substituted phenylenediamines could also yield valuable insights for the design of next-generation antioxidants.

References

  • Creative Bioarray. Oxidative Stress in Drug Development. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Benefits of p-Phenylenediamine Antioxidants like 6PPD. [Link]

  • Sasikumar, V., & Kalaisezhiyen, P. (2014). A Review on In-vitro Antioxidant Methods: Comparisions, Correlations and Considerations. International Journal of Pharmaceutical Sciences and Research, 5(6), 2179-2187.
  • Xu, L., et al. (2025). Hydrolysis of p-Phenylenediamine Antioxidants: The Reaction Mechanism, Prediction Model, and Potential Impact on Aquatic Toxicity. Environmental Science & Technology, 59(1), 811-822. [Link]

  • ACS Publications. Hydrolysis of p-Phenylenediamine Antioxidants: The Reaction Mechanism, Prediction Model, and Potential Impact on Aquatic Toxicity. [Link]

  • ResearchGate. Antioxidant activity of phenolic compounds in FRAP Assay. [Link]

  • MDPI. Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features. [Link]

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  • Garg, S., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 43(5), 4185-4217. [Link]

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  • protocols.io. ABTS decolorization assay – in vitro antioxidant capacity. [Link]

  • ResearchGate. Hydrolysis of p-Phenylenediamine Antioxidants: The Reaction Mechanism, Prediction Model, and Potential Impact on Aquatic Toxicity | Request PDF. [Link]

  • ResearchGate. Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. [Link]

  • RJPBCS. Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. [https://www.rjpbcs.com/pdf/2016_7(6)/[20].pdf]([Link]20].pdf)

  • MDPI. ABTS/TAC Methodology: Main Milestones and Recent Applications. [Link]

  • E3S Web of Conferences. Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. [Link]

  • PMC. Comparison of Various Assays of Antioxidant Activity/Capacity: Limited Significance of Redox Potentials of Oxidants/Indicators. [Link]

  • MDPI. Comparison between In Vitro Chemical and Ex Vivo Biological Assays to Evaluate Antioxidant Capacity of Botanical Extracts. [Link]

  • PMC. Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays. [Link]

  • Frontiers. Oxidative stress, free radicals and antioxidants: potential crosstalk in the pathophysiology of human diseases. [Link]

  • Wikipedia. p-Phenylenediamine. [Link]

  • PubMed. Oxidative stress and antioxidant therapeutic mechanisms. [Link]

  • MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

  • MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

  • PMC. Genesis and development of DPPH method of antioxidant assay. [Link]

  • G-Biosciences. DPPH Antioxidant Assay. [Link]

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A Comparative Guide to Pyrazine-Substituted Diamines for Dye Sensitization in Solar Cells

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of pyrazine-substituted diamine dyes, which are emerging as a significant class of sensitizers for Dye-Sensitized Solar Cells (DSSCs). We will delve into the synthesis, photophysical properties, and photovoltaic performance of these dyes, offering field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in drug development and materials science. Our focus is on elucidating the structure-property relationships that govern the efficiency of these sensitizers, thereby providing a roadmap for the rational design of next-generation light-harvesting molecules.

The Strategic Advantage of Pyrazine in Dye Sensitizers

Dye-sensitized solar cells (DSSCs) have garnered considerable attention as a cost-effective alternative to conventional silicon-based solar cells.[1][2] The heart of a DSSC is the sensitizer, a dye molecule that absorbs sunlight and initiates the process of converting light into electrical energy. Metal-free organic dyes have become particularly attractive due to their high molar extinction coefficients, facile synthesis, and tunable properties.[3]

Pyrazine-based dyes have demonstrated favorable photophysical and electrochemical properties owing to the unique structural features of the pyrazine moiety.[3] The electron-deficient nature of the pyrazine ring makes it an excellent electron acceptor or a component of the π-conjugated bridge in donor-π-acceptor (D-π-A) or donor-acceptor-π-acceptor (D-A-π-A) architectures.[3] This strategic incorporation of pyrazine facilitates efficient intramolecular charge transfer (ICT) upon photoexcitation, a critical step for successful electron injection into the semiconductor's conduction band (typically TiO2).[4] Several pyrazine-based sensitizers have been reported with strong absorption extending into the near-infrared region and have achieved high power conversion efficiencies (PCEs), in some cases surpassing the performance of standard ruthenium-based dyes like N719.[3]

Comparative Performance of Representative Pyrazine-Substituted Diamine Dyes

The performance of a pyrazine-based dye in a DSSC is intricately linked to its molecular structure. Modifications to the donor, acceptor, and π-linker units can significantly impact the dye's light-harvesting ability, energy levels, and ultimately, the power conversion efficiency of the solar cell. The following table summarizes the key performance parameters of a selection of pyrazine-substituted diamine dyes from recent literature.

Dye IDDonor MoietyAcceptor/Anchor Moietyλmax (nm)HOMO (eV)LUMO (eV)Voc (V)Jsc (mA/cm²)FFPCE (%)Reference
TPPF Triphenylamine2-cyanoacrylic acid425-5.38-2.740.695.690.672.64[5][6]
TPP TriphenylamineBenzo[g]quinoxaline404-5.32-2.810.663.840.711.80[5]
TPPS Triphenylamine2-cyanoacrylic acid420-5.41-2.850.603.240.671.31[5]
APP-IV Indoline2-cyanoacrylic acid486--0.6814.20.747.12[7]
SM4 TriphenylamineThiazolidine-5-one485-5.46-3.120.62414.130.6896.09[8][9]

Analysis of Structure-Property Relationships:

  • Donor Strength: The choice of the electron donor (e.g., triphenylamine, indoline) significantly influences the HOMO energy level and the light-harvesting properties of the dye. Stronger donors generally lead to a higher HOMO level, which can be beneficial for dye regeneration but may also result in a lower open-circuit voltage (Voc).[10]

  • Acceptor and Anchoring Group: The cyanoacrylic acid moiety is a commonly used acceptor and anchoring group that strongly binds to the TiO2 surface and facilitates electron injection.[11] The electronic nature of the acceptor influences the LUMO energy level, which should be sufficiently high to ensure efficient electron injection into the TiO2 conduction band.

  • π-Conjugated Bridge: The π-bridge connecting the donor and acceptor plays a crucial role in modulating the intramolecular charge transfer and the absorption spectrum of the dye. Extending the π-conjugation, for example by introducing thiophene units, can lead to a red-shift in the absorption spectrum, allowing for the harvesting of a broader range of sunlight.[12]

Experimental Protocols

Synthesis of a Representative D-A-π-A Pyrazine Dye (TPPF analogue)

This protocol describes the synthesis of a triphenylamine-functionalized pyrazine dye with a cyanoacrylic acid acceptor, analogous to the TPPF dye. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the synthetic strategy.

Synthesis_Workflow cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Synthesis of Pyrazine Intermediate cluster_2 Step 3: Knoevenagel Condensation A Triphenylamine C 4-(diphenylamino)benzaldehyde A->C Formylation B POCl3, DMF B->C Reagents D 4-(diphenylamino)benzaldehyde F Triphenylamine-pyrazine intermediate D->F Condensation E 1,2-diaminobenzene E->F G Triphenylamine-pyrazine intermediate I Final Pyrazine Dye G->I Condensation H Cyanoacetic acid H->I

Diagram: Synthetic workflow for a TPPF analogue.

Step-by-Step Protocol:

  • Synthesis of 4,4'-diformyl-triphenylamine:

    • In a two-necked flask under an inert atmosphere (e.g., argon), cool dry N,N-dimethylformamide (DMF) to 0°C.

    • Slowly add phosphorus oxychloride (POCl3) dropwise with stirring. The formation of the Vilsmeier reagent is an exothermic reaction, and maintaining a low temperature is crucial to control the reaction.

    • After the addition is complete, allow the mixture to stir at 0°C for 30 minutes.

    • Add a solution of triphenylamine in dry DMF dropwise to the Vilsmeier reagent.

    • Allow the reaction to warm to room temperature and then heat to 50-60°C overnight.

    • Pour the reaction mixture into ice water and neutralize with a base (e.g., sodium acetate) to precipitate the product.

    • Filter the crude product and purify by column chromatography.[8]

  • Synthesis of the Triphenylamine-Pyrazine Intermediate:

    • Dissolve the synthesized 4,4'-diformyl-triphenylamine and an equimolar amount of a substituted 1,2-diaminobenzene in ethanol.

    • Add a catalytic amount of acetic acid. The acid catalyzes the condensation reaction.

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature and collect the precipitated product by filtration.

  • Synthesis of the Final Pyrazine Dye (Knoevenagel Condensation):

    • Dissolve the triphenylamine-pyrazine intermediate and an excess of cyanoacetic acid in a mixture of acetonitrile and chloroform.

    • Add a catalytic amount of piperidine. Piperidine acts as a base to deprotonate the cyanoacetic acid, initiating the Knoevenagel condensation.

    • Reflux the mixture overnight.

    • After cooling, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the final dye.

Fabrication and Characterization of a Dye-Sensitized Solar Cell

This protocol outlines the steps for constructing and testing a DSSC using the synthesized pyrazine-based dye.

DSSC_Fabrication_Workflow cluster_0 Photoanode Preparation cluster_1 Dye Sensitization cluster_2 Cell Assembly cluster_3 Characterization A Clean FTO glass B Deposit TiO2 paste (doctor-blading) A->B C Sinter TiO2 film B->C D Immerse TiO2 electrode in dye solution E Rinse and dry D->E G Assemble cell with sealant F Prepare counter electrode (Pt-coated FTO) F->G H Inject electrolyte G->H I Measure J-V characteristics J Measure IPCE I->J

Diagram: DSSC fabrication and characterization workflow.

Step-by-Step Protocol:

  • Photoanode Preparation:

    • Clean fluorine-doped tin oxide (FTO) coated glass substrates by sonicating in a sequence of detergent, deionized water, and ethanol.

    • Prepare a TiO2 paste by grinding TiO2 nanoparticles with a binder (e.g., ethyl cellulose) and a solvent (e.g., terpineol). The viscosity of the paste is critical for obtaining a uniform film.

    • Deposit the TiO2 paste onto the conductive side of the FTO glass using the doctor-blade technique.

    • Sinter the TiO2 film at high temperatures (e.g., 450-500°C) to remove the organic binder and ensure good electrical contact between the TiO2 particles.[13]

  • Dye Sensitization:

    • Prepare a dye solution of the synthesized pyrazine dye in a suitable solvent (e.g., a mixture of acetonitrile and tert-butanol) at a concentration of 0.3-0.5 mM.

    • Immerse the sintered TiO2 electrode in the dye solution and keep it at room temperature for 12-24 hours in the dark to allow for complete dye adsorption.

    • Rinse the dye-sensitized electrode with the same solvent to remove any non-adsorbed dye molecules and then dry it.

  • Cell Assembly:

    • Prepare a counter electrode by depositing a thin layer of platinum on another FTO glass substrate.

    • Assemble the dye-sensitized photoanode and the platinum counter electrode in a sandwich-like configuration, separated by a thin thermoplastic sealant.

    • Heat the assembly to seal the cell, leaving two small holes for electrolyte injection.

    • Inject a liquid electrolyte, typically containing an iodide/triiodide (I-/I3-) redox couple in an organic solvent, into the cell through the pre-drilled holes.

    • Seal the holes to prevent electrolyte leakage.

  • Photovoltaic Characterization:

    • Measure the current density-voltage (J-V) characteristics of the assembled DSSC under simulated sunlight (AM 1.5G, 100 mW/cm²). From the J-V curve, determine the short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (PCE).

    • Measure the incident photon-to-current conversion efficiency (IPCE) as a function of wavelength to determine the spectral response of the solar cell.

Conclusion and Future Outlook

Pyrazine-substituted diamines represent a promising class of metal-free organic sensitizers for dye-sensitized solar cells. Their performance is highly tunable through synthetic modifications of the donor, acceptor, and π-conjugated bridge. The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers aiming to design and synthesize novel pyrazine-based dyes with enhanced photovoltaic performance.

Future research in this area should focus on:

  • Broadening the Absorption Spectrum: Designing dyes that can harvest light more efficiently in the red and near-infrared regions of the solar spectrum.

  • Optimizing Energy Levels: Fine-tuning the HOMO and LUMO energy levels of the dyes to improve charge injection and regeneration kinetics while maximizing the open-circuit voltage.

  • Enhancing Stability: Developing dyes with improved long-term stability under operational conditions.

By systematically exploring the vast chemical space of pyrazine-based dyes and employing the experimental strategies outlined in this guide, the scientific community can continue to advance the efficiency and commercial viability of dye-sensitized solar cell technology.

References

  • H. Mehmood, A. F. Al-Hossainy, M. A. Al-Ghamdi, and F. A. Al-solamy, "Pyrazine-based sensitizers for dye-sensitized solar cells," Materials Chemistry Frontiers, 2021. [Link]

  • Y. Wang, et al., "New pyrido[3,4-b]pyrazine-based sensitizers for efficient and stable dye-sensitized solar cells," Chemical Science, 2014. [Link]

  • J. H. Lee, et al., "Syntheses and Photovoltaic Properties of New Pyrazine-Based Organic Photosensitizers for Dye-Sensitized Solar Cells," Molecules, 2020. [Link]

  • A. K. Harit, et al., "Photo sensitizing and electrochemical performance analysis of mixed natural dye and nanostructured ZnO based DSSC," Bulletin of Materials Science, 2021. [Link]

  • Gamry Instruments, "DSSC: Dye Sensitized Solar Cells," 2023. [Link]

  • University of California, Irvine, "Fabrication of a Dye-Sensitized Solar Cell," YouTube, 2014. [Link]

  • A. A. Oladipo, et al., "FABRICATION AND CHARACTERIZATION OF DYE-SENSITIZED SOLAR CELLS BASED ON MUREXID DYE AND INORGANIC CdS:Mn THIN FILMS," Chalcogenide Letters, 2020. [Link]

  • M. R. A. El-Ghamry, et al., "Effect of dye complex structure on performance in DSSCs; An experimental and theoretical study," Scientific Reports, 2022. [Link]

  • J. H. Lee, et al., "Photovoltaic Effects of Dye-Sensitized Solar Cells Using Double-Layered TiO2 Photoelectrodes and Pyrazine-Based Photosensitizers," ACS Omega, 2023. [Link]

  • J. H. Delcamp, et al., "Donor Group Influence on Dye-Sensitized Solar Cell Device Performances: Balancing Dye Loading and Donor Size," The Journal of Physical Chemistry C, 2020. [Link]

  • S. G. Abdel-Fattah, et al., "Cyclic voltammetry of dyes 6 (black line) and 7 (red line) recorded in...," ResearchGate, 2017. [Link]

  • S. A. Mohammed, et al., "Fabrication and Characterization of Dye-Sensitized Solar Cells (DSSCs) using Flexible Non-conductive Polyetherimide (PEI) Polyme," Journal of Ovonic Research, 2020. [Link]

  • F. Z. B. Haroun, et al., "Pyrazine-Based Aromatic Dyes as Novel Photosensitizers with Improved Conduction Band and Photovoltaic Features: DFT Insights for Efficient Dye-Sensitized Solar Cells," Polycyclic Aromatic Compounds, 2023. [Link]

  • C. H. Wang, et al., "Electrochemical methods for the characterization and interfacial study of dye-sensitized solar cell," Science Bulletin, 2015. [Link]

  • A. Hayat, et al., "Fabrication and Characterization of DSSC Using Natural Dyes from Purple Sweet Potato (Ipomoea Batatas L.) and Papaya Leaf (Carica Papaya) with Cocktail Dye Method," International Journal of Engineering, Transactions B: Applications, 2023. [Link]

  • J. K. Lee, et al., "Syntheses of triphenylamine-based organic dyes and effects of their acceptor groups on photovoltaic performances of dye sensitized solar cells," Current Applied Physics, 2011. [Link]

  • S. Rahman, et al., "recent advancement toward the various constituents of dye sensitized solar cells for efficiency enhancement and future prospects," RSC Advances, 2023. [Link]

  • A. M. Asiri, et al., "Synthesis of innovative triphenylamine-functionalized organic photosensitizers outperformed the benchmark dye N719 for high-efficiency dye-sensitized solar cells," Scientific Reports, 2022. [Link]

  • Y. F. Zhang, et al., "Synthesis, crystal structures and two-photon absorption properties of triphenylamine cyanoacetic acid derivative and its organooxotin complexes," Dalton Transactions, 2016. [Link]

  • A. M. Asiri, et al., "Synthesis of Novel Triphenylamine-Based Organic Dyes with Dual Anchors for Efficient Dye-Sensitized Solar Cells," Journal of Inorganic and Organometallic Polymers and Materials, 2022. [Link]

  • A. M. Asiri, et al., "(PDF) Synthesis of Novel Triphenylamine-Based Organic Dyes with Dual Anchors for Efficient Dye-Sensitized Solar Cells," ResearchGate, 2022. [Link]

  • Y. Ooyama, "Dye-Sensitized Solar Cells Based On Donor-Acceptor π-Conjugated Fluorescent Dyes with a Pyridine Ring as an Electron-Withdrawing Anchoring Group," ResearchGate, 2019. [Link]

  • R. Hameed, et al., "Impact of Donor-Acceptor Positions to Tune Efficient Dye-Sensitized Solar Cells: DFT/TD-DFT Study," East European Journal of Physics, 2023. [Link]

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Comparative Guide: Electrochemical Behavior of 1-N-(Pyrazin-2-yl)benzene-1,4-diamine vs. Aniline

[1]

Executive Summary

Aniline is the archetypal monomer for conducting polymers, characterized by high oxidation potentials (

12

In contrast, NPBD functions as an


1reversible redox cycling

11
FeatureAniline1-N-(Pyrazin-2-yl)benzene-1,4-diamine (NPBD)
Primary Behavior Electropolymerization (Film Growth)Reversible Redox Cycling (Mediator)
Mechanism Radical Cation Coupling (Head-to-Tail)2e⁻/2H⁺ Quinonediimine Formation
Oxidation Onset High (~0.8 V)Low (~0.25 V)
Reversibility Irreversible (Monomer

Polymer)
Quasi-Reversible / Reversible
Product State Solid Conductive Film (PANI)Soluble/Adsorbed Quinonoid Species

Part 1: Molecular Architecture & Theoretical Basis[1]

Electronic Effects
  • Aniline (

    
    ):  A monoamine.[1] The oxidation involves the removal of an electron from the lone pair on the nitrogen, destabilizing the aromatic ring and forming a radical cation (
    
    
    ).[1] This radical is highly reactive and couples primarily at the para-position to form dimers (benzidine) and eventually polymer chains.[1]
  • NPBD (

    
    ):  A diamine.[1][3] The molecule possesses two amine groups para to each other.[1] This "push-push" electronic structure lowers the activation energy for oxidation significantly.[1]
    
    • The Pyrazine Effect: The pyrazine ring is electron-deficient (heteroaromatic).[1] It acts as an electron-withdrawing group (EWG) compared to a phenyl ring.[1] This shifts the oxidation potential of NPBD slightly positive compared to unsubstituted

      
      -phenylenediamine, but it remains far negative of aniline.[1]
      
Mechanistic Pathways

The following diagram illustrates the divergent pathways: Aniline polymerizes, while NPBD cycles between amine and imine forms.[1]

RedoxPathwayscluster_0Aniline (Polymerization)cluster_1NPBD (Reversible Redox)AniAniline MonomerRadRadical Cation(C6H5NH2+•)Ani->Rad-1e-DimerDimerization(Head-to-Tail)Rad->DimerCouplingPANIPolyaniline Film(Emeraldine Salt)Dimer->PANI+ n(Monomer)- ne-, -nH+NPBD_RedReduced Form(Diamine)SemiSemiquinoneRadicalNPBD_Red->Semi-1e-, -1H+Semi->NPBD_Red+1e-, +1H+NPBD_OxOxidized Form(Quinonediimine)Semi->NPBD_Ox-1e-, -1H+NPBD_Ox->Semi+1e-, +1H+

Figure 1: Mechanistic divergence. Aniline undergoes irreversible coupling to form PANI, whereas NPBD undergoes reversible proton-coupled electron transfer (PCET).[1]

Part 2: Experimental Protocol

To strictly validate the differences, the following protocol uses Cyclic Voltammetry (CV) in aqueous acidic media (standard for proton-coupled systems).

Reagents & Setup
  • Electrolyte: 0.5 M

    
     (Provides protons for the redox mechanism).[1]
    
  • Working Electrode: Glassy Carbon Electrode (GCE), polished with 0.05

    
     alumina.[1]
    
  • Counter Electrode: Platinum Wire.[1][2][4]

  • Reference Electrode: Ag/AgCl (3M KCl).[1]

  • Analytes:

    • Solution A: 5 mM Aniline in electrolyte.[1]

    • Solution B: 1 mM NPBD in electrolyte (Lower concentration prevents aggregation).[1]

Workflow
  • Baseline: Scan blank electrolyte (-0.2 V to +1.0 V) to ensure electrode cleanliness.[1]

  • Aniline Characterization (Film Growth):

    • Scan Range: -0.2 V to +1.0 V.[1]

    • Cycles: 10 continuous cycles.

    • Observation: Look for increasing peak currents with each cycle (indicates conductive film deposition).[1]

  • NPBD Characterization (Diffusion Control):

    • Scan Range: -0.2 V to +0.6 V (Avoid over-oxidation).[1]

    • Cycles: 5 cycles.

    • Observation: Look for stable, overlapping traces (indicates solution-phase reversibility).[1]

  • Scan Rate Study (25, 50, 100, 200 mV/s):

    • Perform on NPBD to determine if the process is diffusion-controlled (

      
      ) or adsorption-controlled (
      
      
      ).[1]

Part 3: Electrochemical Characterization Data

Cyclic Voltammetry Profiles

The following table summarizes the distinct voltammetric signatures observed under the protocol above.

ParameterAniline (Polymerization)NPBD (Redox Couple)
Anodic Peak (

)
+0.80 V (Monomer ox)+0.20 V (Polymer growth)+0.35 V (Variable with pH)
Cathodic Peak (

)
+0.10 V (Polymer red)+0.29 V
Peak Separation (

)
Large (>100 mV, Irreversible)Small (~60 mV, Quasi-reversible)
Cycling Behavior Current Increases: New peaks appear at 0.2V and 0.7V as PANI film thickens.[1]Current Stable: Traces overlap perfectly; no new peaks appear.
Color Change Electrode turns Green/Blue (Emeraldine).[1]Solution near electrode may turn yellow/red (Quinonediimine).[1]
Analysis of NPBD Kinetics

Unlike Aniline, which is complex due to phase change (deposition), NPBD follows the Randles-Sevcik equation for a soluble redox species:

1
  • n (electrons): Typically 2 for phenylenediamine derivatives.[1]

  • Linearity: A plot of

    
     vs. 
    
    
    for NPBD yields a straight line, confirming diffusion-controlled behavior.[1]
  • pH Dependence: The

    
     of NPBD shifts negative by approximately 59 mV/pH, consistent with a Nernstian 2e⁻/2H⁺ process:
    
    
    
    [1]

Part 4: Comparative Analysis & Applications

Why the Difference Matters

The structural substitution of the pyrazine ring onto the phenylenediamine core creates a "molecular wire" effect rather than a "molecular brick."[1]

  • Steric Hindrance: The bulky pyrazine group at the nitrogen position sterically hinders the "head-to-tail" coupling required for polymerization.[1] While Aniline has small protons allowing close stacking, NPBD's pyrazine tail prevents the formation of long, planar polymer chains.[1]

  • Electronic Stabilization: The quinonediimine form of NPBD is stabilized by resonance with the electron-deficient pyrazine ring, making the oxidized state less prone to radical coupling than the aniline radical cation.[1]

Application Suitability[1][5]
Application FieldAniline (PANI)NPBD (Derivative)
Corrosion Protection Excellent. Forms a physical passivation barrier on metals (e.g., steel).[1]Moderate. Acts as an inhibitor by adsorbing to surface, but does not form a thick barrier.[1]
Biosensors Matrix. Used to immobilize enzymes within the conductive film.[1]Mediator. Shuttles electrons between enzyme active sites and the electrode (low potential avoids interference).[1]
Energy Storage Supercapacitors. Pseudocapacitive material.[1]Flow Batteries. Soluble redox-active catholyte (due to solubility and reversibility).[1]
Experimental Validation Diagram

Use this logic flow to determine which molecule to use for your specific application.[1]

ApplicationLogicStartSelect Application GoalQ1Requirement:Solid Film or Soluble Mediator?Start->Q1Branch1Solid Conductive FilmQ1->Branch1Surface CoatingBranch2Soluble Electron ShuttleQ1->Branch2Sensing/Flow BatteryResult1Use ANILINE(Forms PANI)Branch1->Result1High E_oxResult2Use NPBD(Reversible Redox)Branch2->Result2Low E_ox

Figure 2: Decision matrix for selecting between Aniline and NPBD based on electrochemical properties.

References

  • Gospodinova, N., & Terlemezyan, L. (1998).[1] Conducting polymers prepared by oxidative polymerization: polyaniline.[1][2] Progress in Polymer Science. Link

  • Oyama, N., et al. (1987).[1] Electrochemical properties of N-substituted-p-phenylenediamine derivatives. Analytical Chemistry. Link[1]

  • Zotti, G., et al. (1988).[1] Electrochemical polymerization of aniline and its derivatives: Structure-conductivity relationships. Synthetic Metals.[1] Link[1]

  • Imato, K., et al. (2019).[1][5] Synthesis, photophysical and electrochemical properties of pyridine, pyrazine and triazine-based (D-π-)2A fluorescent dyes. Beilstein Journal of Organic Chemistry. Link

  • Swartz, J., & Anson, F.C. (1984).[1] Electrochemical properties of pyrazine and its derivatives. Journal of Electroanalytical Chemistry. (Foundational text on Pyrazine redox behavior).

Safety Operating Guide

A Guide to Personal Protective Equipment for Handling 1-N-(Pyrazin-2-yl)benzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, field-tested guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) for handling 1-N-(Pyrazin-2-yl)benzene-1,4-diamine. As a compound combining a pyrazine heterocycle with an aromatic diamine structure, it requires a cautious approach grounded in a thorough understanding of its potential hazards. This guide is designed for drug development professionals, researchers, and scientists, aiming to create a self-validating system of safety that protects both the individual and the integrity of the research.

Foundational Hazard Assessment: The 'Why' Behind the 'What'

While a comprehensive toxicological profile for every new compound is not always available, the chemical structure of 1-N-(Pyrazin-2-yl)benzene-1,4-diamine serves as a critical predictive tool. It belongs to the class of aromatic amines, which are known for a range of potential health hazards.

  • Dermal Absorption: Aromatic amines as a class are frequently capable of being absorbed through the skin.[1] This makes skin protection a non-negotiable priority.

  • Sensitization and Irritation: The compound has the potential to be a skin and eye irritant and a possible sensitizer, where repeated exposure can lead to an allergic reaction.[2]

  • Carcinogenicity and Mutagenicity: Many primary aromatic amines are of concern for their potential carcinogenic and mutagenic properties.[1][3] Therefore, it is prudent to handle this compound as a potential carcinogen and minimize all routes of exposure.[4]

  • Inhalation Hazard: If the material is a powder or can become aerosolized, inhalation is a primary exposure route.

Given these potential risks, a multi-layered PPE strategy is essential. This strategy begins with engineering controls and is supplemented by robust personal protective measures.

Engineering Controls: The First Line of Defense

Before any discussion of PPE, it is critical to emphasize that PPE is the last line of defense. The primary method for exposure control must always be engineering controls.[5]

  • Chemical Fume Hood: All handling of 1-N-(Pyrazin-2-yl)benzene-1,4-diamine, especially the weighing of solids and the preparation of solutions, must be conducted inside a certified chemical fume hood.[6] This ensures that airborne powders or vapors are effectively captured and exhausted.

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all personnel handling 1-N-(Pyrazin-2-yl)benzene-1,4-diamine.

Eye and Face Protection
  • Safety Goggles: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against splashes and fine powders.[7][8]

  • Face Shield: When handling larger quantities (e.g., >50 mL of a solution) or when there is a significant splash hazard, a face shield must be worn in addition to safety goggles. The goggles provide the primary seal, while the shield protects the rest of the face.[7][8]

Hand Protection: A Critical Barrier

Due to the high risk of dermal absorption, hand protection is paramount.

  • Glove Selection: Disposable nitrile gloves are the minimum requirement for incidental contact.[7][9] They provide good resistance to a variety of chemicals. However, for prolonged handling or in situations with a higher risk of exposure, more robust gloves may be necessary.

  • The Imperative of Double-Gloving: Double-gloving is a mandatory practice when handling this compound. This technique provides a critical safety buffer. If the outer glove is contaminated or breached, the inner glove remains clean, protecting the skin. It also allows for the safe removal of the contaminated outer glove without touching it with a bare hand.

Body Protection
  • Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure closure (snap buttons are preferred for quick removal) is required.[8] This protects clothing and underlying skin from minor spills and contamination.

  • Chemical-Resistant Apron: For procedures involving larger volumes or a high splash potential, a chemical-resistant apron should be worn over the lab coat.

Respiratory Protection

Respiratory protection is not typically required when handling small quantities within a certified fume hood. However, it becomes necessary under specific circumstances:

  • Weighing Powders: If there is any risk of the solid becoming airborne, especially outside of a containment hood.

  • Spill Cleanup: During the cleanup of a significant spill.

  • Inadequate Ventilation: If work must be performed in an area with insufficient ventilation (a situation that should be avoided).

In such cases, a NIOSH-approved respirator is required.[10][11] The minimum would be a half-mask respirator equipped with cartridges appropriate for organic vapors and particulates (P100 cartridges).

Procedural Workflow: Donning and Doffing of PPE

The sequence of putting on (donning) and taking off (doffing) PPE is as critical as the PPE itself. An incorrect doffing procedure can lead to self-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) D1 1. Lab Coat D2 2. Inner Gloves D1->D2 D3 3. Goggles & Face Shield D2->D3 D4 4. Outer Gloves (Over Cuff) D3->D4 F1 1. Outer Gloves (Contaminated) F2 2. Lab Coat & Apron (Turn Inside Out) F1->F2 F3 3. Goggles & Face Shield F2->F3 F4 4. Inner Gloves F3->F4

Caption: Workflow for the correct sequence of donning and doffing PPE.

Step-by-Step Donning Protocol:
  • Lab Coat: Fasten all closures.

  • Inner Gloves: Pull on the first pair of nitrile gloves.

  • Eye/Face Protection: Put on chemical splash goggles, followed by a face shield if required.

  • Outer Gloves: Pull on the second pair of gloves, ensuring the cuff of the outer glove goes over the cuff of the lab coat sleeve.

Step-by-Step Doffing Protocol (to avoid cross-contamination):
  • Outer Gloves: Remove the outer, most contaminated gloves. Peel one glove off by pinching the cuff and pulling it down, turning it inside out. With the now-ungloved hand, slide fingers under the cuff of the remaining glove and peel it off, also inside out. Dispose of them immediately in the designated hazardous waste container.[12]

  • Lab Coat/Apron: Unfasten the lab coat. As you remove it, roll it forward so the contaminated exterior is folded inward. This prevents the contaminated outer surface from touching your clothes or skin. Place it in the designated laundry or disposal bin.

  • Goggles/Face Shield: Remove by handling the strap or headband, avoiding touching the front surface.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

  • Hand Washing: Immediately wash hands thoroughly with soap and water.

Disposal Plan for Contaminated PPE

Proper segregation and disposal of contaminated waste are crucial for laboratory and environmental safety.[12][13]

  • Designated Waste Container: A specific, clearly labeled hazardous waste container must be present in the work area.[12][13] This container should be leak-proof and have a secure lid.

  • Waste Segregation: All disposable items contaminated with 1-N-(Pyrazin-2-yl)benzene-1,4-diamine, including used gloves, weighing paper, and paper towels, must be placed directly into this designated container.[13]

  • Container Handling: Never allow hazardous waste containers to become overfilled. When ready for pickup, ensure the container is tightly sealed and the exterior is clean. Follow your institution's specific procedures for hazardous waste disposal.

Summary of PPE Recommendations

Task / ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid (<1g in fume hood) Chemical GogglesDouble Nitrile GlovesLab CoatNot Required
Preparing Solutions Chemical GogglesDouble Nitrile GlovesLab CoatNot Required
Running Reactions / Transfers Chemical Goggles & Face ShieldDouble Nitrile GlovesLab Coat & Chemical ApronNot Required
Spill Cleanup Chemical Goggles & Face ShieldDouble Nitrile GlovesLab Coat & Chemical ApronRequired (Half-mask, P100)

Emergency Procedures: Immediate Response

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[14]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][14] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14]

By adhering to these rigorous PPE protocols, operational workflows, and disposal plans, you establish a culture of safety that minimizes risk and ensures the well-being of all laboratory personnel.

References

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). University of California, Santa Barbara - Environmental Health and Safety. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). International Association of Fire Chiefs. Retrieved from [Link]

  • Laboratory Personal Protective Equipment (PPE) for Safety and Precision. (n.d.). Cleatech. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Labelmaster. Retrieved from [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (2007). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Amine Disposal For Businesses. (n.d.). Collect and Recycle. Retrieved from [Link]

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved from [Link]

  • Decoding OSHA Laboratory Standards: Safety Essentials. (2023, September 20). IPG. Retrieved from [Link]

  • OSHA Standards to Know Before Starting Your Lab. (2023, July 11). USA Lab. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards (NPG). (n.d.). Amnautical. Retrieved from [Link]

  • OSHA Standards for Biological Laboratories. (n.d.). Administration for Strategic Preparedness and Response (ASPR). Retrieved from [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Daken. Retrieved from [Link]

  • OSHA Laboratory Standard. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Disposing Amine Waste. (n.d.). Technology Catalogue. Retrieved from [Link]

  • SAFETY DATA SHEET CLEAN AMINE®. (n.d.). Greenbook.net. Retrieved from [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications. Retrieved from [Link]

  • Handling of Amine-Based Wastewater Produced During Carbon Capture. (2019, December 31). JOURNAL OF ENVIRONMENTAL INFORMATICS LETTERS. Retrieved from [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ResearchGate. Retrieved from [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications. Retrieved from [Link]

  • Material Safety Data Sheet - Benzene. (2005, October 10). ScienceLab.com. Retrieved from [Link]

  • Process for the purification of aromatic amines. (n.d.). Google Patents.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.